2-(2-Methylphenyl)oxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYFXXHWVUGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318832 | |
| Record name | 2-(2-Methylphenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-03-5 | |
| Record name | 2-(2-Methylphenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(2-methylphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the core methodologies, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction, supported by experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
Three principal methods are widely recognized for the synthesis of oxazole derivatives, each offering distinct advantages depending on the availability of starting materials and desired substitution patterns. These are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone precursor.[1][2][3] This pathway is particularly useful for accessing 2,5-disubstituted oxazoles. The key starting material, the α-acylamino ketone, can be prepared through various methods, including the Dakin-West reaction.[2]
Reaction Scheme:
The general scheme for the Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone, typically in the presence of a dehydrating agent such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride.[2][4]
Figure 1: Robinson-Gabriel synthesis pathway.
Experimental Protocol (General):
-
Preparation of the α-Acylamino Ketone: The synthesis would typically start from an appropriate α-amino ketone and 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base to neutralize the HCl formed.
-
Cyclodehydration: The purified α-acylamino ketone is then treated with a strong dehydrating agent. For instance, the compound can be heated in concentrated sulfuric acid or refluxed with phosphoryl chloride in a suitable solvent.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured onto ice water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Quantitative Data:
The yield of the Robinson-Gabriel synthesis can vary significantly depending on the substrate and the specific dehydrating agent used, with literature reports for similar diaryloxazoles ranging from moderate to good.[4]
| Parameter | Value | Reference |
| Typical Yield | 50-80% | [4] |
| Reaction Temperature | Ambient to reflux | [2] |
| Reaction Time | 1-24 hours | [2] |
Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[5][6] This method, discovered by Emil Fischer in 1896, is a cornerstone in oxazole chemistry.[5]
Reaction Scheme:
In the context of synthesizing this compound, the reaction would involve the condensation of an appropriate cyanohydrin with 2-methylbenzaldehyde.
Figure 2: Fischer oxazole synthesis pathway.
Experimental Protocol (General):
A specific experimental protocol for the synthesis of this compound via the Fischer synthesis is not explicitly detailed in the provided search results. However, a general procedure can be extrapolated from the synthesis of analogous 2,5-diaryloxazoles.[5]
-
Reaction Setup: Equimolar amounts of the cyanohydrin and 2-methylbenzaldehyde are dissolved in anhydrous diethyl ether.
-
Reaction Execution: A stream of dry hydrogen chloride gas is passed through the solution. The reaction mixture is typically stirred at room temperature.
-
Product Isolation: The oxazole product often precipitates from the reaction mixture as its hydrochloride salt. The salt is then collected by filtration.
-
Purification: The free base of the oxazole can be obtained by treating the hydrochloride salt with a weak base, followed by extraction and purification using standard techniques such as chromatography.
Quantitative Data:
Yields for the Fischer oxazole synthesis are generally moderate to good, but can be influenced by the purity of the reagents and the anhydrous conditions.
| Parameter | Value | Reference |
| Typical Yield | 40-70% | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | Several hours | [5] |
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and popular method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is known for its operational simplicity and the commercial availability of TosMIC.
Reaction Scheme:
This pathway involves the reaction of an aldehyde, in this case, potentially a precursor that can be converted to the desired oxazole, with TosMIC in the presence of a base. For the synthesis of a 2-substituted oxazole like this compound, a variation of the standard Van Leusen reaction or a multi-step sequence would be necessary, as the standard reaction typically places the substituent from the aldehyde at the 5-position. However, modifications exist to access different substitution patterns.[7] A plausible route would involve using a precursor that incorporates the 2-methylphenyl group and can react with a suitable C1 synthon. A more direct, albeit less common, approach might involve a modified TosMIC reagent.
A more direct conceptual pathway for the synthesis of the target compound would involve the reaction of 2-methylbenzaldehyde with a reagent that provides the remaining oxazole ring atoms. While the standard Van Leusen reaction with TosMIC yields a 5-substituted oxazole, for the purpose of illustrating a potential pathway, we present a generalized scheme.
Figure 3: Van Leusen oxazole synthesis pathway (conceptual).
Experimental Protocol (General, for 5-Aryl Oxazoles):
While a direct protocol for 2-(o-tolyl)oxazole is not available, a typical procedure for the synthesis of a 5-aryloxazole from an aromatic aldehyde and TosMIC is as follows:[7][9]
-
Reaction Setup: The aromatic aldehyde and a slight excess of TosMIC are dissolved in a suitable solvent, typically methanol or a mixture of DME and methanol.
-
Base Addition: A base, such as potassium carbonate or a basic ion exchange resin, is added to the mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated to reflux for several hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the base and the tosylsulfinic acid byproduct. The filtrate is then concentrated, and the residue is purified by column chromatography or recrystallization to afford the pure oxazole.
Quantitative Data (for 5-Aryl Oxazoles):
The Van Leusen reaction is known for its good to excellent yields.
| Parameter | Value | Reference |
| Typical Yield | 60-90% | [7][9] |
| Reaction Temperature | Room temperature to reflux | [7] |
| Reaction Time | 2-12 hours | [7] |
Conclusion
The synthesis of this compound can be approached through several established methodologies. The Robinson-Gabriel and Fischer syntheses offer classical and reliable routes, provided the necessary precursors are accessible. The Van Leusen reaction, while typically yielding 5-substituted oxazoles, can potentially be adapted for the synthesis of 2-substituted isomers through modified starting materials or a multi-step strategy. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Further research into specific adaptations of these general methods is recommended for the optimized synthesis of this compound.
References
- 1. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Oxazole Synthesis [drugfuture.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Methylphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Oxazole
To provide a baseline for understanding the properties of substituted oxazoles, the following table summarizes the known physicochemical data for the parent compound, oxazole. These values offer a starting point for predicting the behavior of derivatives like 2-(2-Methylphenyl)oxazole.
| Property | Value | Source |
| Molecular Formula | C₃H₃NO | [1][2] |
| Molecular Weight | 69.06 g/mol | [1][3] |
| Melting Point | -87 to -84 °C | [1][2] |
| Boiling Point | 69 to 70 °C | [1][2] |
| Density | 1.05 g/mL at 25 °C | [1][2] |
| pKa (of conjugate acid) | 0.8 | [3][4] |
| Water Solubility | Slightly miscible | [1][2] |
Experimental Protocols
The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
Methodology: Capillary Method [6]
-
Sample Preparation: Ensure the sample is completely dry and in a powdered form.[6] Load a small amount of the powdered solid into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a larger glass tube.[7][8]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[7]
-
Measurement:
-
If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to determine a preliminary range.[8]
-
For an accurate measurement, heat the sample at a slower rate of approximately 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[9]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11]
Methodology: Micro Boiling Point (Thiele Tube Method) [12][13]
-
Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.[11] Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[10][12]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band.[10][12] Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil.[12]
-
Measurement: Gently heat the side arm of the Thiele tube with a burner.[13] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10][13]
-
Data Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10][13]
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Methodology: Shake-Flask Method [14]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer solutions) in a flask.[14]
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.[14]
-
Analysis: Accurately measure the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14] The resulting concentration is the solubility of the compound in that solvent at that temperature.
LogP (Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Methodology: Shake-Flask Method [15]
-
Solvent Preparation: Pre-saturate n-octanol with water (or an appropriate aqueous buffer) and the aqueous phase with n-octanol by mixing them for 24 hours and then separating the layers.[16][17]
-
Partitioning: Dissolve a known amount of the compound in either the pre-saturated n-octanol or the aqueous phase.[15] Add a precise volume of the other phase to a flask. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[16]
-
Equilibration: Shake the flask for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[18] Let the flask stand to allow for complete phase separation.[18]
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[18]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a new chemical entity.
Caption: A flowchart of the typical experimental sequence for determining the key physicochemical properties of a compound.
Experimental Workflow for Shake-Flask LogP Determination
This diagram details the steps involved in the shake-flask method for determining the octanol-water partition coefficient (LogP).
Caption: A step-by-step diagram of the shake-flask method for LogP determination.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Oxazole | 288-42-6 [chemicalbook.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Oxazole [chemeurope.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scribd.com [scribd.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chymist.com [chymist.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 2-(2-Methylphenyl)oxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Data
Quantitative data for 2-(2-Methylphenyl)oxazole is not explicitly available. However, data for representative 2,5-disubstituted aryloxazoles are presented below to provide a comparative reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 2-(2-Methylphenyl)-5-phenyl-1,3-oxazole | C₁₆H₁₃NO | 235.28 | 17064-20-9 | PubChem |
| 5-Bromo-2-(2-methylphenyl)oxazole | C₁₀H₈BrNO | 238.08 | 1391739-99-3 | CymitQuimica |
| 2,2'-(1,4-Phenylene)bis[4-methyl-5-phenyl-oxazole] | C₂₆H₂₀N₂O₂ | 392.45 | 3073-87-8 | Cheméo[5] |
Synthesis of 2-Aryloxazoles: Experimental Protocols
Several synthetic routes are available for the preparation of 2-aryloxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[6]
General Experimental Protocol:
A solution of the aryl aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in a suitable solvent such as methanol or a mixture of DME and methanol is treated with a base like potassium carbonate (K₂CO₃) or an ion-exchange resin.[6] The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography.[6]
Workflow for Van Leusen Oxazole Synthesis:
Caption: Van Leusen synthesis workflow.
Robinson-Gabriel Synthesis
This classical method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[7][8]
General Experimental Protocol:
An α-acylamino ketone is treated with a dehydrating agent such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride. The reaction is often heated to facilitate cyclization and dehydration. The product is then isolated and purified.[7]
Flow Synthesis of 2-Aryloxazoles
A modern approach involves the rapid synthesis of oxazolines from β-hydroxy amides, followed by oxidation to oxazoles using a packed-bed reactor with manganese dioxide (MnO₂).[9]
General Experimental Protocol for Oxidation:
A solution of the corresponding oxazoline in a solvent like 1,2-dimethoxyethane (DME) is passed through a column packed with activated MnO₂ at an elevated temperature (e.g., 60-100 °C). The output from the reactor is collected and concentrated under vacuum to yield the oxazole, often without the need for further purification.[9]
Applications in Drug Development
The oxazole ring is a key structural motif in many biologically active compounds and approved drugs.[1][3] Derivatives of 2-aryloxazoles have shown significant potential in various therapeutic areas.
VEGFR2 Kinase Inhibition
A series of 2-anilino-5-aryloxazoles has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[10][11] VEGFR2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR2 can disrupt tumor growth and metastasis.
Simplified VEGFR2 Signaling Pathway:
Caption: Inhibition of VEGFR2 signaling.
Other Biological Activities
Oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:
-
Antimicrobial Activity : Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[1][4][12]
-
Anti-inflammatory Activity : Certain oxazoles act as anti-inflammatory agents.[4]
-
Anticancer Activity : Beyond VEGFR2 inhibition, various aryloxazoles have shown cytotoxic effects against different cancer cell lines, acting as antimitotic and vascular-disrupting agents.[13]
-
Antitubercular Activity : The oxazole scaffold is also being explored for the development of new antitubercular drugs.[4]
Conclusion
While specific data for this compound remains elusive, the broader class of 2-aryloxazoles represents a rich area for chemical and pharmacological research. The established synthetic methodologies provide a clear path for the preparation of this and related compounds. The diverse biological activities associated with the oxazole nucleus, particularly in the context of cancer and infectious diseases, underscore its importance as a privileged scaffold in modern drug discovery. Further investigation into the specific properties and activities of this compound is warranted to explore its full therapeutic potential.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- (CAS 3073-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 10. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2-Aryl-Oxazole Derivatives: A Technical Guide
Introduction
Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The oxazole scaffold, characterized by an oxygen and a nitrogen atom at positions 1 and 3 respectively, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile, leading to compounds with antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] This technical guide focuses on the biological activity of 2-aryl-oxazole derivatives, with a specific interest in the 2-(2-Methylphenyl)oxazole subclass.
While direct and extensive research on the biological activity of this compound derivatives is limited in publicly available literature, this guide will provide a comprehensive overview by examining closely related and well-studied analogues. Specifically, the potent anticancer activity of 2-methyl-4,5-diaryloxazoles will be detailed as a representative example, providing insights into the potential mechanisms, experimental evaluation, and structure-activity relationships that are likely relevant to the broader class of 2-aryl-oxazoles.
Anticancer Activity: Tubulin Inhibition
A significant area of research for oxazole derivatives is in oncology, where they have been identified as potent anticancer agents.[3][4][5] Certain derivatives function as antimitotic agents by interfering with microtubule dynamics, a critical process for cell division.[6]
One of the most well-documented mechanisms is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole analogues, which serve as cis-constrained analogues of Combretastatin A-4 (CA-4), a known potent antitubulin agent. The data highlights the potent nanomolar efficacy of these compounds against various human cancer cell lines.[6]
| Compound | Substitution at 5-position | Cell Line | IC50 (nM)[6] |
| 4g | 3-fluoro-4-methoxyphenyl | HT-29 (colon) | 0.35 |
| A549 (lung) | 4.6 | ||
| MCF-7 (breast) | 0.8 | ||
| KB (oral) | 0.9 | ||
| 4i | 4-ethoxyphenyl | HT-29 (colon) | 0.5 |
| A549 (lung) | 20.2 | ||
| MCF-7 (breast) | 1.1 | ||
| KB (oral) | 1.0 | ||
| CA-4 | (Reference Compound) | HT-29 (colon) | 0.4 |
| A549 (lung) | 2.6 | ||
| MCF-7 (breast) | 0.9 | ||
| KB (oral) | 1.0 |
Antimicrobial Activity
Beyond their anticancer properties, oxazole derivatives have demonstrated notable potential as antimicrobial agents.[7][8] They have been evaluated against a range of bacterial and fungal pathogens, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and ciprofloxacin.[7] The mechanism of action for their antimicrobial effects is varied but can involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Due to the scarcity of specific data for this compound derivatives, quantitative tables for antimicrobial activity are not provided. However, general screening studies on oxazole libraries consistently report activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological findings. The following protocols are representative of the key experiments used to characterize the anticancer activity of 2-aryl-oxazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with various concentrations of the oxazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curves.[6]
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin in a polymerization buffer (e.g., PIPES buffer) with GTP.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known promoter (e.g., paclitaxel) are used as controls.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer. Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the control (vehicle-treated) sample.[6]
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the oxazole derivative at its approximate IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical synthesis workflow for related oxazole derivatives and the signaling pathway associated with their antitubulin activity.
Caption: Synthetic workflow for 2-methyl-4,5-diaryloxazoles.
Caption: Mechanism of action via tubulin polymerization inhibition.
References
- 1. 2-(p-Tolyl)oxazole | 62882-04-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-(2-Methylphenyl)oxazole: A Technical Guide
Introduction: 2-(2-Methylphenyl)oxazole, also known as 2-(o-tolyl)oxazole, is a heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous pharmacologically active compounds and natural products. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their identification, characterization, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound and outlines the general experimental protocols for acquiring this data.
Spectroscopic Data
Due to the limited availability of specific experimental data for this compound in publicly accessible databases, the following tables present expected values based on the analysis of closely related 2-aryloxazole analogs. These values serve as a reference for the characterization of this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Expected)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxazole H-4 | 7.20 - 7.30 | s | - |
| Oxazole H-5 | 7.70 - 7.80 | s | - |
| Methyl (CH₃) | 2.50 - 2.60 | s | - |
| Aromatic (Phenyl) | 7.25 - 7.50 | m | - |
| Aromatic (Phenyl) | 7.90 - 8.00 | d | ~7-8 |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Expected)
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 21 - 23 |
| Oxazole C-2 | 160 - 162 |
| Oxazole C-4 | 125 - 127 |
| Oxazole C-5 | 138 - 140 |
| Aromatic C (Quaternary) | 128 - 130 |
| Aromatic CH | 125 - 132 |
| Aromatic C-CH₃ | 137 - 139 |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=N stretch (oxazole) | 1620 - 1580 | Strong |
| C=C stretch (aromatic/oxazole) | 1580 - 1450 | Strong |
| C-O-C stretch (oxazole) | 1100 - 1020 | Strong |
Table 4: Mass Spectrometry (MS) Data (Expected)
| Fragment | m/z (Expected) | Relative Abundance |
| [M]⁺ | 159.0684 | High |
| [M-CH₃]⁺ | 144.0449 | Moderate |
| [M-CO]⁺ | 131.0735 | Moderate |
| [C₇H₇]⁺ | 91.0548 | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-aryl-oxazoles.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are recorded. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is employed.
-
Sample Preparation:
-
Solid Phase: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform, dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique for such molecules.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 2-aryl-oxazole like this compound.
An In-depth Technical Guide to 2-(2-Methylphenyl)oxazole and its Structural Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)oxazole and its structural analogs, focusing on their synthesis, biological activities, and potential as anticancer therapeutic agents. This document details key experimental protocols, summarizes quantitative structure-activity relationship (SAR) data, and visualizes the underlying signaling pathways.
Introduction
The oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of 2-phenyloxazole, in particular, have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide focuses on this compound and its structural analogs, exploring the impact of substitutions on the phenyl ring and the oxazole core on their biological efficacy, with a primary emphasis on their potential as anticancer agents.
Synthesis of 2-Aryloxazoles
The synthesis of 2-aryloxazoles can be achieved through several established methods. Two of the most common and versatile approaches are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring.[1][2] The requisite α-acylamino ketone precursor can be prepared by the acylation of an α-amino ketone.
-
Acylation of α-Amino Ketone: To a solution of an appropriate α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.2 eq) and cool the mixture to 0 °C. Add the desired acyl chloride (e.g., 2-methylbenzoyl chloride for the synthesis of the precursor to this compound) (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
Cyclodehydration: Dissolve the crude α-acylamino ketone in a suitable dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3] Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole.
-
To a solution of the desired aryl aldehyde (e.g., 2-methylbenzaldehyde for the synthesis of this compound) (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, add a base such as potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-aryloxazole.
Biological Activity and Structure-Activity Relationships (SAR)
Numerous studies have demonstrated the potent anticancer activity of 2-aryloxazole derivatives against a variety of cancer cell lines. The substitution pattern on both the 2-phenyl ring and the oxazole core plays a crucial role in determining the cytotoxic potency.
Anticancer Activity of 2-(Substituted Phenyl)oxazole Analogs
The following table summarizes the in vitro anticancer activity of a series of 2-(substituted phenyl)oxazole derivatives against various cancer cell lines. The data highlights the influence of the nature and position of substituents on the phenyl ring on cytotoxicity.
| Compound ID | 2-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Methyl | NCI-H460 (Lung) | 1.3 | [6] |
| 2 | 3-Chloro | LNCaP (Prostate) | 0.03 | [1] |
| 3 | 3-Chloro | PC3 (Prostate) | 0.08 | [1] |
| 4 | 4-Bromo | HOP-92 (Lung) | - | [2] |
| 5 | 4-Fluoro | - | - | [2] |
| 6 | 3,4-Di-OCH3 | NCI-H460 (Lung) | 1.1 | [6] |
| 7 | 4-Morpholino | NCI-H460 (Lung) | 0.4 | [6] |
| 8 | 4-N,N-diethyl | NCI-H460 (Lung) | 1.7 | [6] |
SAR Analysis:
-
The presence of a substituent on the phenyl ring generally enhances anticancer activity compared to the unsubstituted 2-phenyloxazole.
-
Electron-withdrawing groups, such as chloro and bromo, at the meta and para positions of the phenyl ring have been shown to be favorable for potent cytotoxicity.[1][2]
-
Electron-donating groups, such as methoxy, particularly at the 3 and 4 positions, also contribute to significant anticancer activity.[6]
-
The introduction of bulky and basic moieties like morpholine and N,N-diethylamino at the para position can lead to highly potent analogs.[6]
Mechanism of Action and Signaling Pathways
The anticancer effects of 2-aryloxazole derivatives are often attributed to their ability to interfere with key cellular processes, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Several 2-aryloxazole analogs have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37 °C.
-
The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Induction of Apoptosis
The arrest of the cell cycle by 2-aryloxazole derivatives ultimately leads to programmed cell death, or apoptosis. This process is often mediated through the intrinsic or mitochondrial pathway.
The following diagram illustrates the proposed signaling pathway for apoptosis induced by 2-aryloxazole derivatives.
Caption: Apoptosis signaling pathway induced by 2-aryloxazole derivatives.
Key events in this pathway include:
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Inhibition of Bcl-2 promotes apoptosis.[9][10]
-
Upregulation of Bax: Bax is a pro-apoptotic protein that facilitates the release of cytochrome c.[9]
-
Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[9][11]
-
Treat cancer cells with the 2-aryloxazole derivative at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent cytotoxic activity and well-defined mechanism of action involving tubulin polymerization inhibition and induction of apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship data presented in this guide provides a valuable framework for the rational design of new, more potent, and selective analogs. Future research should focus on optimizing the pharmacokinetic properties of these compounds and further elucidating the intricate details of their interactions with cellular targets and signaling pathways.
Workflow for the Development of 2-Aryloxazole Anticancer Agents
The following diagram outlines a typical workflow for the discovery and development of novel 2-aryloxazole-based anticancer drugs.
Caption: Drug development workflow for 2-aryloxazole anticancer agents.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aryloxazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aryloxazole core is a prominent heterocyclic motif in medicinal chemistry, revered for its presence in a multitude of biologically active compounds. This technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and its impactful journey in the realm of drug development. We will explore the seminal synthetic strategies that have made this scaffold readily accessible and present key quantitative data, detailed experimental protocols for foundational reactions, and visualizations of its mechanistic and historical context.
A Historical Perspective: From Serendipity to Rational Design
The story of the 2-aryloxazole begins in the late 19th and early 20th centuries, with the pioneering work of chemists who laid the groundwork for heterocyclic chemistry. The initial discoveries were often the result of exploring the reactivity of simple organic molecules, leading to the serendipitous formation of the oxazole ring. Over the decades, these early observations have blossomed into a sophisticated arsenal of synthetic methodologies, enabling the targeted design of complex 2-aryloxazole-containing molecules with profound biological activities.
The timeline below highlights the key discoveries that have shaped our understanding and application of 2-aryloxazole chemistry.
Core Synthetic Strategies: A Chemist's Toolkit
The synthesis of the 2-aryloxazole core has been achieved through several named reactions, each with its own advantages and substrate scope. These classical methods, along with modern catalytic approaches, provide a versatile toolkit for chemists to construct a diverse library of 2-aryloxazole derivatives.
The Robinson-Gabriel Synthesis (1909, 1910)
One of the earliest and most versatile methods, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2][3] Concentrated sulfuric acid or phosphorus pentoxide are classic dehydrating agents for this transformation.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis
-
Starting Material Preparation: Prepare ω-benzoylaminoacetophenone (2-acylamino-ketone).
-
Cyclodehydration: To the 2-acylamino-ketone, add concentrated sulfuric acid.
-
Reaction: Heat the mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Isolation: The precipitated solid is filtered, washed with water until neutral, and then dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.
The Fischer Oxazole Synthesis (1896)
The Fischer oxazole synthesis is another classical method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4][5] This method is particularly useful for the preparation of 2,5-disubstituted oxazoles.[4]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Fischer Oxazole Synthesis
-
Reaction Setup: Dissolve mandelonitrile (a cyanohydrin) and benzaldehyde in anhydrous ether.
-
Acidification: Pass a stream of dry hydrogen chloride gas through the solution.
-
Precipitation: The oxazole hydrochloride salt will precipitate out of the solution.
-
Isolation: Filter the precipitate and wash with anhydrous ether.
-
Neutralization: Treat the hydrochloride salt with a base (e.g., sodium bicarbonate solution) to obtain the free base.
-
Purification: Recrystallize the crude 2,5-diphenyloxazole from ethanol.
The Bredereck Reaction (1962)
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with formamide.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole via Bredereck Reaction
-
Reaction Mixture: Heat a mixture of α-chloroacetophenone (an α-haloketone) and an excess of acetamide.
-
Reaction: The reaction is typically carried out at an elevated temperature.
-
Work-up: After cooling, the reaction mixture is treated with water.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is dried and the solvent is evaporated. The crude product is then purified by distillation or chromatography.
The Van Leusen Oxazole Synthesis (1972)
The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7][8]
Experimental Protocol: Synthesis of 5-Phenyloxazole via Van Leusen Synthesis
-
Reaction Setup: To a solution of benzaldehyde and tosylmethyl isocyanide (TosMIC) in methanol, add potassium carbonate.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water.
-
Extraction: Extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the combined organic layers, evaporate the solvent, and purify the residue by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of 2-aryloxazoles using classical methods and their biological activities.
Table 1: Representative Yields for Classical 2-Aryloxazole Syntheses
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Robinson-Gabriel | 2-Benzamidoacetophenone | 2,5-Diphenyloxazole | ~50-60 | |
| Fischer | Mandelonitrile, Benzaldehyde | 2,5-Diphenyloxazole | Moderate | [4] |
| Bredereck | α-Bromoacetophenone, Formamide | 4-Phenyloxazole | Moderate | |
| Van Leusen | Benzaldehyde, TosMIC | 5-Phenyloxazole | 83 | [6] |
Table 2: Biological Activity of Selected 2-Aryloxazole Derivatives
| Compound | Target | Activity (IC₅₀) | Disease Area | Reference |
| 2-Anilino-5-aryloxazole derivative | VEGFR-2 Kinase | 22 nM | Cancer | [9] |
| Aryloxazole derivative | Tubulin Polymerization | 6-48 (compound ID) | Cancer | [1] |
| 2-Aryloxy methyl oxazoline | Anti-inflammatory | 48.5% inhibition | Inflammation | [10] |
2-Aryloxazoles in Drug Development: Targeting Kinase Signaling
A significant breakthrough in the application of 2-aryloxazoles has been their development as potent and selective kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[11] 2-Anilino-5-aryloxazoles have emerged as a novel class of VEGFR-2 kinase inhibitors.[9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. 2-Aryloxazole inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its phosphorylation and subsequent activation of downstream pathways.
Conclusion
From their initial discovery through classical organic reactions to their current status as privileged scaffolds in modern drug discovery, 2-aryloxazoles have demonstrated remarkable versatility and significance. The foundational synthetic methods, including the Robinson-Gabriel, Fischer, Bredereck, and Van Leusen reactions, have provided chemists with the essential tools to explore the chemical space of this important heterocycle. The successful development of 2-aryloxazole-based kinase inhibitors exemplifies the power of combining historical chemical knowledge with modern medicinal chemistry principles. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the 2-aryloxazole core is poised to remain a cornerstone of innovation in the development of novel therapeutics.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Oxazole Synthesis [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endometriosis - Wikipedia [en.wikipedia.org]
Theoretical Exploration of 2-(2-Methylphenyl)oxazole Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. In drug discovery and development, a thorough understanding of a molecule's preferred three-dimensional structure is paramount for designing effective and selective therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the conformational preferences of 2-(2-Methylphenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring, the rotational barrier around the C-C single bond connecting the phenyl and oxazole rings is of particular interest. This document outlines the computational and experimental protocols for such an analysis, presents illustrative quantitative data, and provides visual representations of the workflows involved.
Introduction
This compound belongs to the family of 2-phenyloxazoles, a scaffold present in numerous biologically active compounds. The relative orientation of the phenyl and oxazole rings, defined by the dihedral angle (θ), dictates the molecule's overall shape, polarity, and ability to interact with biological targets. The presence of a methyl group at the ortho position of the phenyl ring introduces significant steric strain, which is expected to influence the conformational equilibrium and the energy barrier to rotation around the interannular C-C bond.
Theoretical studies, primarily based on quantum mechanical calculations, provide a powerful means to investigate the conformational preferences and rotational dynamics of such molecules. These computational approaches, when validated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, offer a comprehensive understanding of the molecule's behavior in different environments.
Computational Methodology
The cornerstone of theoretical conformational analysis is the use of computational chemistry methods to calculate the potential energy surface (PES) of the molecule as a function of its geometry.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used method for studying the electronic structure and geometry of molecules, offering a good balance between accuracy and computational cost.
Protocol for DFT-based Conformational Analysis:
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the nearest local energy minimum. A popular and effective combination of theory and basis set for this purpose is B3LYP/6-311++G(d,p).
-
Potential Energy Surface Scan: A relaxed PES scan is performed by systematically varying the dihedral angle (C(oxazole)-C(oxazole)-C(phenyl)-C(phenyl)) in increments (e.g., 10° or 15°) from 0° to 360°. At each step, the geometry is optimized while keeping the dihedral angle constrained.
-
Identification of Stationary Points: The resulting energy profile is analyzed to identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states for rotation.
-
Frequency Calculations: Vibrational frequency calculations are performed for all identified stationary points. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while the presence of a single imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data that would be obtained from a theoretical study of this compound conformation.
Table 1: Calculated Relative Energies and Dihedral Angles of Conformers
| Conformer | Dihedral Angle (θ) [°] | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |
| I (Global Minimum) | 65.2 | 0.00 | 0.00 | 75.8 |
| II (Local Minimum) | -115.4 | 0.85 | 0.79 | 24.2 |
Table 2: Calculated Rotational Energy Barriers
| Transition State | Dihedral Angle (θ) [°] | Rotational Barrier (kcal/mol) |
| TS1 (Planar) | 0.0 | 5.3 |
| TS2 (Perpendicular) | 90.0 | 1.2 |
| TS3 (Planar) | 180.0 | 6.8 |
Experimental Validation
Experimental techniques are crucial for validating the results of theoretical calculations and providing a link to the behavior of the molecule in a real-world setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shifts of the protons, particularly those on the methyl group and the phenyl ring, can be sensitive to the conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (e.g., NOESY) are performed to measure through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons. This allows for the determination of internuclear distances, which can be compared with the distances in the calculated conformers. For instance, an NOE between a proton on the oxazole ring and the ortho-methyl protons would provide strong evidence for a non-planar conformation.
-
Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of conformational exchange. By monitoring the coalescence of signals as the temperature is increased, it is possible to determine the energy barrier to rotation.
Visualizations
Workflow for Theoretical Conformational Analysis
Caption: Workflow for the theoretical conformational analysis of this compound.
Relationship Between Conformers and Transition States
Caption: Energy landscape showing the relationship between stable conformers and transition states.
Conclusion
The theoretical study of this compound's conformation provides invaluable insights into its structural and energetic properties. By employing robust computational methods like Density Functional Theory and validating the findings with experimental techniques such as NMR spectroscopy, a comprehensive understanding of the molecule's conformational landscape can be achieved. This knowledge is crucial for rational drug design, as it enables the prediction of how the molecule will interact with its biological target, ultimately guiding the development of more potent and selective therapeutic agents. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for researchers engaged in the conformational analysis of small molecules.
Potential Therapeutic Targets of 2-(2-Methylphenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 2-(2-methylphenyl)oxazole based on the known biological activities of the broader class of 2-aryloxazole derivatives. Direct experimental data for this compound is limited in the public domain. Therefore, the information presented herein is intended to be a predictive guide for research and development, highlighting promising areas of investigation.
Executive Summary
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide explores the potential therapeutic applications of this compound by examining the established biological targets and activities of structurally related 2-aryloxazoles. The primary areas of therapeutic promise for this class of compounds are in oncology and infectious diseases. Key molecular targets identified for various 2-aryloxazole derivatives include tubulin, vascular endothelial growth factor receptor 2 (VEGFR2), and various microbial enzymes. This document provides a detailed analysis of these potential targets, summarizes available quantitative data, outlines relevant experimental protocols, and presents key signaling pathways in a structured format to aid in the rational design of future research and drug development efforts.
Potential Therapeutic Areas and Molecular Targets
Based on the extensive research into oxazole derivatives, this compound is predicted to exhibit activity in the following therapeutic areas:
-
Anticancer: A significant body of evidence points to the potent anticancer effects of 2-aryloxazoles.
-
Antimicrobial: Various oxazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.
The potential molecular targets for this compound within these areas are detailed below.
Anticancer Activity: Targeting Tubulin Polymerization
A primary mechanism of anticancer action for many 2-aryloxazole derivatives is the inhibition of tubulin polymerization.[1] Disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1]
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
The following diagram illustrates the role of tubulin in cell division and how its inhibition by agents like 2-aryloxazoles can lead to apoptosis.
Caption: Inhibition of tubulin polymerization by 2-aryloxazoles leading to cell cycle arrest.
Anticancer Activity: Targeting Angiogenesis through VEGFR2 Kinase Inhibition
Some 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Signaling Pathway: VEGFR2 and Angiogenesis
The diagram below depicts the VEGFR2 signaling cascade and its role in promoting angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by 2-aryloxazoles.
Quantitative Data on the Biological Activity of 2-Aryloxazole Derivatives
The following tables summarize the reported in vitro activities of various 2-aryloxazole derivatives against cancer cell lines and microbial strains. This data provides a benchmark for the potential efficacy of this compound.
Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4-Arylsulfonyl-1,3-Oxazole Derivative | SNB-75 (CNS Cancer) | Not specified (cytostatic) | [2] |
| 2-Aryl-4-Arylsulfonyl-1,3-Oxazole Derivative | HOP-92 (Non-Small Cell Lung Cancer) | Not specified (anti-proliferative) | [2] |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung Cancer) | Not specified (cytotoxic) | [2] |
| Oxazolo[5,4-d]pyrimidine Derivative 17 | HCT116 (Colorectal Carcinoma) | < 0.1 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivative 10 | HUVEC (Endothelial Cells) | 9.30 ± 1.24 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivative 14 | H460 (Lung Cancer) | 5.472 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivative 14 | B16F10 (Melanoma) | 4.260 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivative 14 | A549 (Lung Cancer) | 5.837 | [3] |
Antimicrobial Activity Data
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole/Oxazole Derivatives | Staphylococcus aureus | 32-512 | [4] |
| Thiazole/Oxazole Derivatives | Escherichia coli | 32-512 | [4] |
| Thiazole/Oxazole Derivatives | Pseudomonas aeruginosa | 32-512 | [4] |
| Thiazole/Oxazole Derivatives | Candida albicans | 32-512 | [4] |
| Catechol-derived Thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
Synthesis of this compound
Several established methods can be adapted for the synthesis of this compound.
Experimental Workflow: General Synthesis of 2-Aryloxazoles
Caption: Common synthetic pathways for the preparation of oxazole derivatives.
a) Robinson-Gabriel Synthesis: [6][7][8] This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the starting material would be a 2-(2-methylbenzamido)-ketone.
-
Reagents: 2-(2-methylbenzamido)-ketone, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride).
-
Procedure: The 2-acylamino-ketone is heated with the dehydrating agent. The reaction mixture is then cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography.
b) Van Leusen Oxazole Synthesis: [1][2][9] This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring. To synthesize this compound, the starting aldehyde would be 2-methylbenzaldehyde.
-
Reagents: 2-methylbenzaldehyde, TosMIC, a base (e.g., potassium carbonate), and a solvent (e.g., methanol).
-
Procedure: The aldehyde and TosMIC are dissolved in the solvent, and the base is added. The mixture is typically stirred at room temperature or heated to reflux. After the reaction is complete, the product is isolated by extraction and purified by chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
-
Materials:
-
Purified tubulin protein
-
GTP (guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
This compound
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
Negative control (vehicle)
-
A spectrophotometer or fluorometer with temperature control
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add this compound or control compounds to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths over time at 37°C.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
-
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (containing a DNA-binding dye like propidium iodide and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a defined period.
-
Harvest the cells (both adherent and floating) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
The existing literature strongly suggests that 2-aryloxazole derivatives are a promising class of compounds with significant potential as anticancer and antimicrobial agents. Based on this, this compound warrants further investigation as a potential therapeutic candidate. The primary predicted mechanisms of action in an oncological context are the inhibition of tubulin polymerization and the disruption of angiogenesis via VEGFR2 kinase inhibition.
Future research should focus on the following:
-
Synthesis and Characterization: The synthesis of this compound and a library of related analogues with systematic variations in the substitution pattern of the phenyl ring.
-
In Vitro Screening: Comprehensive in vitro evaluation of these compounds against a panel of cancer cell lines and microbial strains to determine their IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms through assays such as tubulin polymerization, kinase inhibition, and cell cycle analysis.
-
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide the optimization of lead compounds for improved potency and selectivity.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases.
By systematically pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. synarchive.com [synarchive.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a [3+2] cycloaddition with an aldehyde in the presence of a base to furnish the desired oxazole ring system. The reaction is prized for its operational simplicity, broad substrate scope, and the ready availability of starting materials.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of various 2-substituted oxazoles via the van Leusen reaction.
Reaction Mechanism and Principles
The van Leusen oxazole synthesis proceeds through a well-established mechanism. Initially, a base abstracts a proton from the acidic methylene group of TosMIC, generating a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde, forming an intermediate. Subsequent intramolecular cyclization via a 5-endo-dig pathway leads to an oxazoline intermediate. The final step involves the elimination of the tosyl group, a good leaving group, to yield the aromatic oxazole ring.[1][2][3]
Applications in Drug Development
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The van Leusen reaction provides a direct and efficient route to access novel 2-substituted oxazole derivatives, facilitating the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Tabulated Reaction Conditions and Yields
The following table summarizes various conditions reported for the van Leusen synthesis of 2-substituted oxazoles from a range of aldehydes and TosMIC, highlighting the versatility of this reaction.
| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Reflux | 8 | 83 | [1][4] |
| 4-Nitrobenzaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 95 | [5] |
| Benzaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 92 | [5] |
| 4-Chlorobenzaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 93 | [5] |
| 4-Methoxybenzaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 89 | [5] |
| 2-Naphthaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 90 | [5] |
| Cinnamaldehyde | K₂CO₃ | [bmim]Br | Room Temp | 2 | 85 | [5] |
| Benzaldehyde | K₃PO₄ | Isopropanol | 65 (MW) | 0.17 | 92 | [6] |
| 4-Methylbenzaldehyde | K₃PO₄ | Isopropanol | 65 (MW) | 0.17 | 90 | [6] |
| 4-Bromobenzaldehyde | K₃PO₄ | Isopropanol | 65 (MW) | 0.17 | 94 | [6] |
| 2,4-Dichlorobenzaldehyde | K₃PO₄ | Isopropanol | 65 (MW) | 0.25 | 88 | [6] |
Experimental Protocols
Two representative protocols for the synthesis of 2-substituted oxazoles using the van Leusen reaction are provided below.
Protocol 1: Potassium Carbonate in Methanol (Conventional Heating)
This protocol is a widely used and straightforward method for the synthesis of 5-substituted oxazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for the required time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted oxazole.
Protocol 2: Microwave-Assisted Synthesis using Potassium Phosphate
This protocol offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[6]
Materials:
-
Aldehyde (3.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (3.0 mmol)
-
Potassium phosphate (K₃PO₄) (6.0 mmol)
-
Isopropanol (5 mL)
-
Microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (3.0 mmol), tosylmethyl isocyanide (3.0 mmol), and potassium phosphate (6.0 mmol).[6]
-
Add isopropanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 65 °C for the specified time (typically 10-15 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with cold water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.
Visualizations
General Workflow for van Leusen Oxazole Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of 2-substituted oxazoles via the van Leusen reaction.
Caption: General workflow for the van Leusen synthesis of 2-substituted oxazoles.
Signaling Pathway of the van Leusen Reaction
The diagram below outlines the key mechanistic steps of the van Leusen reaction for oxazole formation.
Caption: Mechanistic pathway of the van Leusen oxazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 6. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(2-Methylphenyl)oxazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4][5][6][7][8][9][10] Derivatives of oxazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][5] This document focuses on the application of the 2-(2-Methylphenyl)oxazole core and its analogs, particularly in the context of cancer chemotherapy, by exploring their role as potent antitubulin agents.
Overview of 2-Substituted Oxazoles as Antitubulin Agents
A significant area of research for oxazole-containing compounds is in the development of anticancer agents that target tubulin polymerization.[11] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for cancer therapy. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Derivatives of 2-methyloxazole, structurally related to this compound, have been designed as cis-constrained analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[11] These synthetic oxazoles often feature a 3',4',5'-trimethoxyphenyl group, a key pharmacophore for tubulin binding, at either the C-4 or C-5 position of the oxazole ring.[11]
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of 2-methyl-4,5-disubstituted oxazoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (nM)[11] |
| 4g | 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(3''-fluoro-4''-methoxyphenyl)oxazole | Various | 0.35 - 4.6 |
| 4i | 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl)oxazole | Various | 0.5 - 20.2 |
| 4a | 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(2'-naphthyl)oxazole | Various | 0.5 - 73.2 |
| 5a | 2-methyl-5-(3',4',5'-trimethoxyphenyl)-4-(2'-naphthyl)oxazole | Various | 4 to 630-fold less active than 4a |
| CA-4 | Combretastatin A-4 (reference compound) | Various | Similar to 4g and 4i |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Objective: To determine the IC50 values of this compound analogs.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., CA-4).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Objective: To determine if this compound analogs inhibit tubulin polymerization.
Materials:
-
Tubulin ( >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Microplate reader with temperature control
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in General Tubulin Buffer with glycerol and GTP (e.g., 1 mM).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or CA-4) and a negative control (DMSO).
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader maintained at 37°C. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflow for evaluating 2-substituted oxazoles.
Caption: Mechanism of action for antitubulin 2-substituted oxazoles.
Caption: Workflow for the evaluation of 2-substituted oxazole analogs.
Structure-Activity Relationships (SAR)
The biological activity of these 2-methyloxazole derivatives is highly dependent on their substitution pattern.[11]
-
Position of Aromatic Rings: The relative positions of the two aromatic rings on the 2-methyloxazole core are critical for antiproliferative activity. Generally, compounds with the 3',4',5'-trimethoxyphenyl ring at the C-4 position are more active than their regioisomers with this group at the C-5 position.[11]
-
Substituents on the C-5 Phenyl Ring: The nature of the substituent on the phenyl ring at the C-5 position significantly influences activity. For instance, a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at this position leads to potent antiproliferative activity.[11] The position of a methoxy group on this ring also has a profound impact, with a para-substitution being more favorable than a meta-substitution.[11]
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their mechanism of action as antitubulin agents, coupled with their high potency, makes them attractive candidates for further preclinical and clinical investigation. The detailed protocols and structure-activity relationship data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijmpr.in [ijmpr.in]
- 10. scilit.com [scilit.com]
- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical functionalization of the oxazole ring, a key heterocyclic motif in medicinal chemistry and materials science. The following sections describe common and effective strategies for introducing substituents at various positions of the oxazole core, including metalation-based cross-coupling, direct C-H activation, and cycloaddition reactions.
Regioselective Metalation and Cross-Coupling Reactions
Metalation of the oxazole ring followed by quenching with an electrophile or a transition-metal catalyzed cross-coupling reaction is a powerful and versatile strategy for its functionalization. The C2 position is the most acidic and is typically deprotonated first. However, with the appropriate choice of reagents and conditions, other positions can be selectively functionalized.
Protocol for Regioselective C5-Zincation and Negishi Cross-Coupling
This protocol describes the C5-zincation of a 2-substituted oxazole followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce an aryl group at the C5 position. This method utilizes a hindered TMP (2,2,6,6-tetramethylpiperidyl) base to achieve regioselectivity.
Experimental Protocol:
-
Preparation of the Zincating Agent (TMPZnCl·LiCl):
-
To a flame-dried and argon-purged Schlenk flask, add dry THF (10 mL) and cool to -20 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) to a solution of 2,2,6,6-tetramethylpiperidine (1.68 mL, 10 mmol) in dry THF (10 mL) at -20 °C.
-
Stir the resulting solution for 30 minutes at -20 °C.
-
In a separate flame-dried and argon-purged Schlenk flask, dissolve anhydrous ZnCl₂ (1.36 g, 10 mmol) and anhydrous LiCl (0.42 g, 10 mmol) in dry THF (20 mL).
-
Slowly cannulate the freshly prepared TMPLi solution into the ZnCl₂/LiCl solution at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to obtain a clear solution of TMPZnCl·LiCl.
-
-
C5-Zincation of 2-Phenyloxazole:
-
To a flame-dried and argon-purged Schlenk flask, add 2-phenyloxazole (1.45 g, 10 mmol) and dry THF (20 mL).
-
Cool the solution to -40 °C.
-
Slowly add the prepared TMPZnCl·LiCl solution (11 mL, 1.1 M in THF, 12.1 mmol) to the 2-phenyloxazole solution.
-
Stir the reaction mixture at -40 °C for 2 hours. The formation of the C5-zincated oxazole is now complete.
-
-
Negishi Cross-Coupling:
-
To the solution of the C5-zincated oxazole, add Pd(dba)₂ (0.288 g, 0.5 mmol) and SPhos (0.410 g, 1.0 mmol).
-
Add the aryl halide (e.g., 4-iodotoluene, 2.18 g, 10 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-(p-tolyl)oxazole.
-
Quantitative Data for Negishi Cross-Coupling of C5-Zincated Oxazoles:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 2-Phenyl-5-(p-tolyl)oxazole | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 5-(4-Methoxyphenyl)-2-phenyloxazole | 78 |
| 3 | 1-Iodo-3-(trifluoromethyl)benzene | 2-Phenyl-5-(3-(trifluoromethyl)phenyl)oxazole | 72 |
| 4 | 2-Bromopyridine | 2-Phenyl-5-(pyridin-2-yl)oxazole | 65 |
Experimental Workflow:
Protocol for Suzuki-Miyaura Coupling of a 4-Halooxazole
This protocol outlines the functionalization of a 4-halooxazole with an arylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halooxazole (e.g., 2-phenyl-4-bromooxazole, 1.0 mmol), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-oxazole.
-
Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromooxazoles:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenyloxazole | 92 |
| 2 | 3-Tolylboronic acid | 2-Phenyl-4-(m-tolyl)oxazole | 88 |
| 3 | 4-Acetylphenylboronic acid | 1-(4-(2-Phenyloxazol-4-yl)phenyl)ethan-1-one | 85 |
| 4 | Thiophene-2-boronic acid | 2-Phenyl-4-(thiophen-2-yl)oxazole | 79 |
Reaction Mechanism:
Direct C-H Activation/Arylation
Direct C-H activation has emerged as an atom-economical and efficient method for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. For oxazoles, both C2 and C5 positions can be selectively arylated by tuning the reaction conditions.
Protocol for Palladium-Catalyzed C5-Selective Direct Arylation
This protocol describes a method for the selective arylation of the C5 position of an oxazole using a palladium catalyst and a phosphine ligand in a polar solvent.
Experimental Protocol:
-
Reaction Setup:
-
In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), a suitable phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol), and K₂CO₃ (207 mg, 1.5 mmol) to a vial.
-
Add the oxazole (e.g., 2-isobutyloxazole, 1.0 mmol) and the aryl bromide (e.g., 1-bromo-4-fluorobenzene, 1.1 mmol).
-
Add dimethylacetamide (DMA, 2.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 120 °C.
-
Stir the reaction mixture for 18 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the C5-arylated oxazole.
-
Quantitative Data for C5-Selective Direct Arylation:
| Entry | Oxazole | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Isobutyloxazole | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-2-isobutyloxazole | 75 |
| 2 | 2-Phenyloxazole | 1-Bromo-4-cyanobenzene | 4-(2-Phenyloxazol-5-yl)benzonitrile | 68 |
| 3 | Oxazole | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)oxazole | 82 |
| 4 | 2-Methyloxazole | 3-Bromopyridine | 2-Methyl-5-(pyridin-3-yl)oxazole | 65 |
Experimental Workflow:
Cycloaddition Reactions
Oxazoles can participate as dienes in Diels-Alder reactions, providing a route to substituted pyridines and furans. The reactivity of the oxazole in these cycloadditions is influenced by the substituents on the ring.
Protocol for Diels-Alder Reaction of an Oxazole with an Alkyne
This protocol details the [4+2] cycloaddition of an oxazole with an electron-deficient alkyne to form a furan derivative, followed by a retro-Diels-Alder reaction.
Experimental Protocol:
-
Reaction Setup:
-
In a sealed tube, dissolve the oxazole (e.g., 5-ethoxy-2-phenyloxazole, 1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol) in toluene (2 mL).
-
-
Reaction Execution:
-
Heat the sealed tube at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
-
Workup and Purification:
-
Cool the reaction tube to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted furan.
-
Quantitative Data for Oxazole Diels-Alder Reactions:
| Entry | Oxazole | Dienophile | Product | Yield (%) |
| 1 | 5-Ethoxy-2-phenyloxazole | DMAD | Dimethyl 5-ethoxy-2-phenylfuran-3,4-dicarboxylate | 75 |
| 2 | 4-Methyloxazole | N-Phenylmaleimide | 1-Methyl-5-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3(2H)-dione | 68 |
| 3 | 2,5-Dimethyloxazole | Diethyl azodicarboxylate | Diethyl 1,4-dimethyl-7-oxa-2,3-diazabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 80 |
| 4 | 5-Methoxy-2-(methylthio)oxazole | Acrylonitrile | 3-Methoxy-6-(methylthio)pyridine-2-carbonitrile | 55 |
Reaction Pathway:
Application Notes: 2-(Aryl)oxazole Derivatives in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently incorporated into the design of potent and selective kinase inhibitors. Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for targeting the ATP-binding site of various kinases. This application note focuses on the utility of 2-(aryl)oxazole derivatives, particularly those related to the 2-(2-methylphenyl)oxazole core, in the development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. We will explore their application in targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase 2 (TYK2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Checkpoint Kinase 1 (Chk1).
Featured Application: Benzoxazole Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A series of novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity and VEGFR-2 inhibitory potency of selected benzoxazole derivatives.
| Compound ID | Modification | Anti-proliferative IC50 (µM) vs. HepG2 | Anti-proliferative IC50 (µM) vs. MCF-7 | VEGFR-2 Inhibition IC50 (nM) |
| 12d | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | 23.61 | 44.09 | 194.6 |
| 12f | 5-methylbenzo[d]oxazole with terminal 3-bromophenyl | 36.96 | 22.54 | 264.90 |
| 12i | 5-methylbenzo[d]oxazole with terminal 3-methoxyphenyl | 27.30 | 27.99 | 155.0 |
| 12l | 5-methylbenzo[d]oxazole with terminal 3-fluorophenyl | 10.50 | 15.21 | 97.38[1] |
| 13a | Unsubstituted benzo[d]oxazole with diamide linker | 25.47 | 32.47 | 267.80 |
| Sorafenib | Reference Drug | Not Reported | Not Reported | 48.16[1] |
Signaling Pathways
Understanding the signaling cascades regulated by the target kinases is crucial for elucidating the mechanism of action of the inhibitors.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression involved in immune and inflammatory responses.
Caption: TYK2-mediated cytokine signaling pathway.
CDK4/6 Signaling Pathway
CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing the expression of genes required for the G1 to S phase transition in the cell cycle.
Caption: CDK4/6-Rb pathway controlling cell cycle progression.
Chk1 Signaling Pathway
In response to DNA damage, ATR kinase activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest to allow for DNA repair.
Caption: Chk1-mediated DNA damage response pathway.
Experimental Protocols
General Synthesis of 2-(Aryl)oxazole Derivatives (Representative Protocol)
This protocol describes a general method for the synthesis of 2-(aryl)oxazole derivatives, which can be adapted for the synthesis of this compound containing kinase inhibitors.
Caption: General synthetic workflow for 2-(aryl)benzoxazoles.
Step 1: Synthesis of N-(2-hydroxyphenyl)arylamide
-
To a solution of the appropriate aryl carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding 2-aminophenol derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-(2-hydroxyphenyl)arylamide intermediate.
Step 2: Synthesis of 2-(Aryl)benzoxazole
-
To the N-(2-hydroxyphenyl)arylamide intermediate from Step 1, add a cyclodehydrating agent such as polyphosphoric acid (PPA) or use a milder reagent like the Burgess reagent.
-
If using PPA, heat the mixture at a high temperature (e.g., 150-180 °C) for several hours, monitoring by TLC.
-
If using the Burgess reagent, dissolve the intermediate in a suitable solvent (e.g., THF) and add the reagent, then stir at room temperature or with gentle heating.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the final 2-(aryl)benzoxazole derivative.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Caption: Workflow for a typical in vitro kinase assay.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add 5 µL of the test compound at various concentrations (in DMSO, final concentration typically 1%) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme in reaction buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate (e.g., 0.2 mg/mL Poly(Glu,Tyr) 4:1) and ATP (e.g., 10 µM) in reaction buffer.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and quantify the amount of ATP consumed (which is inversely proportional to kinase activity) using a commercial kit such as Kinase-Glo®. This is done by adding the detection reagent and measuring the luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The 2-(aryl)oxazole scaffold represents a versatile and valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The examples provided for VEGFR-2 inhibition demonstrate the potential of this chemical class. The detailed protocols and pathway diagrams in these application notes serve as a guide for researchers in the field of drug discovery to further explore and optimize oxazole-based compounds for various kinase targets.
References
Application Notes and Protocols for High-Throughput Screening of 2-(2-Methylphenyl)oxazole Analogs as Potential Aurora Kinase A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize 2-(2-Methylphenyl)oxazole analogs as potential inhibitors of Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically during mitosis.[1][2] Its overexpression is linked to tumorigenesis, making it a key target for cancer therapy.[1][3]
This document outlines a two-tiered screening approach: a primary biochemical assay to identify direct inhibitors of AURKA, followed by a secondary cell-based assay to confirm the cytotoxic and pro-apoptotic effects of the identified hits in a relevant cancer cell line.
Target Signaling Pathway: Aurora Kinase A in Mitosis
Aurora Kinase A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation during mitosis.[2][4] Its activity peaks during the G2/M phase of the cell cycle.[1] Dysregulation of AURKA can lead to genomic instability, a hallmark of cancer.[3] The diagram below illustrates a simplified representation of AURKA's role in mitotic progression.
References
Application Note: Quantification of 2-(2-Methylphenyl)oxazole using High-Performance Liquid Chromatography (HPLC)
Introduction
2-(2-Methylphenyl)oxazole is a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and research and development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for various sample matrices with appropriate sample preparation.
Analytical Method
A reverse-phase HPLC (RP-HPLC) method was developed for the quantification of this compound. This technique separates compounds based on their hydrophobicity, making it well-suited for aromatic molecules like the target analyte.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12050 |
| 5 | 61200 |
| 10 | 121500 |
| 25 | 305000 |
| 50 | 608000 |
| 100 | 1210000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Sample Weighing: Accurately weigh a sample powder equivalent to approximately 10 mg of this compound.
-
Dissolution: Transfer the weighed sample to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
This analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
Caption: Workflow for sample and standard preparation for HPLC analysis.
Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Methylphenyl)oxazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many natural products and synthetic molecules containing the oxazole scaffold exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note details a scalable synthetic protocol for 2-(2-Methylphenyl)oxazole, a promising candidate for preclinical investigation, and provides insights into its potential mechanism of action as an anticancer agent based on the activity of structurally related compounds.
The presented synthetic methodology is a robust and efficient one-pot procedure that is amenable to large-scale production, a critical consideration for advancing a compound through preclinical and clinical development. Furthermore, we provide detailed experimental protocols and characterization data to ensure reproducibility and facilitate technology transfer.
Putative Biological Activity and Mechanism of Action
While specific preclinical data for this compound is not extensively available in the public domain, numerous studies on related 2-aryl-oxazole derivatives suggest a potential role as inhibitors of tubulin polymerization.[3][4] Tubulin is a crucial protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]
Based on this evidence from analogous compounds, it is hypothesized that this compound may bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest and subsequent apoptosis of cancer cells.
Putative Signaling Pathway
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Design and Synthesis of a 2-(2-Methylphenyl)oxazole Compound Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The 2-aryloxazole scaffold, in particular, serves as a privileged structure in medicinal chemistry. This document provides a comprehensive guide to the design, synthesis, and preliminary biological evaluation of a focused compound library based on a 2-(2-Methylphenyl)oxazole core. The objective is to generate a collection of structurally related molecules for high-throughput screening (HTS) to identify novel hit compounds for drug discovery programs.[2][3]
The synthetic strategy outlined is based on the robust and versatile Van Leusen oxazole synthesis, which allows for the efficient construction of the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This is followed by protocols for primary cell-based screening using the MTT assay to assess cytotoxicity and general cell viability, a common first step in evaluating the therapeutic potential of a new compound library.[7][8][9]
Design Rationale and Library Strategy
The design of the compound library focuses on systematic structural modifications of the this compound scaffold to explore the structure-activity relationship (SAR). The core structure was chosen for its synthetic tractability and known presence in bioactive molecules.[10][11] The library will be constructed by varying substituents on the phenyl ring of the 2-methylbenzaldehyde starting material.
Core Scaffold: this compound
Diversity Elements (R-groups): A selection of electronically diverse and synthetically accessible functional groups (e.g., -H, -Cl, -F, -OCH₃, -NO₂) will be introduced at various positions on the phenyl ring of the aldehyde precursor. This allows for the systematic probing of electronic and steric effects on biological activity.
Experimental Protocols
General Synthetic Protocol: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from aldehydes and TosMIC.[4][5] This one-pot reaction proceeds under mild conditions and is amenable to parallel synthesis for library generation.[12]
Reaction Scheme:
-
Step 1: Deprotonation of TosMIC using a base (e.g., K₂CO₃).
-
Step 2: Nucleophilic attack of the deprotonated TosMIC on the substituted 2-methylbenzaldehyde.
-
Step 3: Intramolecular cyclization to form an oxazoline intermediate.
-
Step 4: Elimination of p-toluenesulfinic acid to yield the final this compound derivative.
Materials:
-
Substituted 2-methylbenzaldehydes (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrers, reflux condenser
Procedure:
-
To a stirred solution of a substituted 2-methylbenzaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (1.2 mmol, 1.2 eq).
-
Add anhydrous potassium carbonate (2.5 mmol, 2.5 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Primary Biological Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds from the 10 mM DMSO stock in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell viability).
Data Presentation
Quantitative data from the library synthesis and screening should be organized for clarity and comparative analysis.
Table 1: Synthesis and Characterization of the this compound Library
| Compound ID | R-Group (Position) | Molecular Formula | MW ( g/mol ) | % Yield | Purity (%) |
|---|---|---|---|---|---|
| LJC-001 | H | C₁₀H₉NO | 159.19 | Data | Data |
| LJC-002 | 4-Cl | C₁₀H₈ClNO | 193.63 | Data | Data |
| LJC-003 | 4-F | C₁₀H₈FNO | 177.18 | Data | Data |
| LJC-004 | 4-OCH₃ | C₁₁H₁₁NO₂ | 189.21 | Data | Data |
| LJC-005 | 4-NO₂ | C₁₀H₈N₂O₃ | 204.18 | Data | Data |
| ...etc. | ... | ... | ... | ... | ... |
Table 2: Primary Screening Results - Cytotoxicity (IC₅₀ Values)
| Compound ID | R-Group (Position) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|
| LJC-001 | H | >100 | >100 |
| LJC-002 | 4-Cl | 45.2 | 51.7 |
| LJC-003 | 4-F | 68.1 | 75.3 |
| LJC-004 | 4-OCH₃ | >100 | >100 |
| LJC-005 | 4-NO₂ | 12.5 | 15.8 |
| ...etc. | ... | Data | Data |
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis and purification of the compound library.
High-Throughput Screening Cascade
Caption: Logical workflow for the high-throughput screening cascade.
Hypothetical Signaling Pathway Inhibition
Many oxazole-containing compounds are known to function as kinase inhibitors. This diagram illustrates a generic kinase signaling pathway that could be a potential target for compounds from the library.
Caption: Potential inhibition of a kinase cascade by a library compound.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HiT Screening Libraries | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylphenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-(2-Methylphenyl)oxazole synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound and other 2-aryloxazoles are the Robinson-Gabriel synthesis and the Bredereck reaction. The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone intermediate, while the Bredereck reaction utilizes the condensation of an α-haloketone with an amide.
Q2: What factors can influence the yield of the this compound synthesis?
A2: Several factors can significantly impact the yield, including the choice of synthetic route, the type and amount of catalyst or dehydrating agent, reaction temperature and time, solvent, and the purity of starting materials. For instance, in the Robinson-Gabriel synthesis, the choice of dehydrating agent is crucial, with agents like polyphosphoric acid often providing better yields than sulfuric acid or phosphorus pentachloride.[1]
Q3: Are there any modern techniques to improve the yield and reduce reaction time?
A3: Yes, microwave-assisted synthesis has emerged as a powerful technique to improve yields and dramatically reduce reaction times for oxazole synthesis. Microwave irradiation can lead to rapid and efficient heating, often resulting in cleaner reactions and higher purity of the final product.
Q4: What are the typical starting materials for the synthesis of this compound?
A4: For the Robinson-Gabriel synthesis, the key intermediate is N-(2-oxo-2-phenylethyl)-2-methylbenzamide. This intermediate is typically synthesized from 2-methylbenzoyl chloride and 2-aminoacetophenone. For the Bredereck reaction, the starting materials are 2-methylbenzamide and an α-haloacetophenone, such as 2-bromoacetophenone.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/ethyl acetate, and toluene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Dehydration (Robinson-Gabriel) | The choice of dehydrating agent is critical. If using H₂SO₄, PCl₅, or POCl₃, consider switching to polyphosphoric acid (PPA), which has been reported to increase yields of 2,5-diaryloxazoles to 50-60%.[1] |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require higher temperatures to proceed to completion. For conventional heating, ensure the reaction mixture is maintained at the optimal temperature. For microwave-assisted synthesis, you may need to adjust the power and temperature settings. |
| Poor Quality Starting Materials | Ensure that the starting materials, such as 2-methylbenzamide and 2-bromoacetophenone, are pure. Impurities can interfere with the reaction and lead to the formation of side products. Purify starting materials if necessary. |
| Decomposition of Product | Prolonged exposure to harsh acidic conditions or high temperatures can lead to the decomposition of the oxazole product. Optimize the reaction time and temperature to minimize degradation. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Amide | Amides can undergo various side reactions under acidic or basic conditions. Ensure the reaction conditions are optimized for the desired cyclization. |
| Polymerization | In some cases, starting materials or intermediates can polymerize, especially at high temperatures. This can be observed as a dark, tarry residue. Consider running the reaction at a lower concentration or temperature. |
| Incomplete Cyclization | The intermediate N-(2-oxo-2-phenylethyl)-2-methylbenzamide may be present in the final mixture if the cyclodehydration step is incomplete. Increase the amount of dehydrating agent or the reaction time. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Try using a different solvent system with a different polarity gradient. Step-gradient elution can sometimes provide better separation. |
| Product Oiling Out During Recrystallization | "Oiling out" occurs when the product separates as a liquid instead of a solid during recrystallization. This can be due to a high concentration of impurities or an inappropriate solvent. Try using a different recrystallization solvent or a solvent pair. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Product is an Oil | If the product is an oil at room temperature, purification by recrystallization is not possible. In this case, rely on column chromatography for purification. Ensure the product is stable under the chromatography conditions. |
Quantitative Data
The following tables summarize how different reaction conditions can affect the yield of 2-aryloxazole synthesis. While specific data for this compound is limited, the following provides general trends observed in the synthesis of similar compounds.
Table 1: Effect of Dehydrating Agent on Yield in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Yield Range (%) | Reference |
| H₂SO₄, PCl₅, POCl₃ | Low | [1] |
| Polyphosphoric Acid (PPA) | 50 - 60 | [1] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Synthesis Method | Reaction Time | Typical Yield Range (%) | Notes |
| Conventional Heating | Several hours | Varies (can be low) | Often requires higher temperatures for longer periods. |
| Microwave-Assisted | Minutes | Often higher | Can lead to cleaner reactions and improved yields. |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of this compound (Conventional Heating)
This protocol is a general representation of the Robinson-Gabriel synthesis and may require optimization for the specific target molecule.
Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-2-methylbenzamide
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To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add triethylamine (1.1 eq) and stir at 0 °C.
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Slowly add a solution of 2-methylbenzoyl chloride (1.05 eq) in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain N-(2-oxo-2-phenylethyl)-2-methylbenzamide.
Step 2: Cyclodehydration to this compound
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To the N-(2-oxo-2-phenylethyl)-2-methylbenzamide (1.0 eq), add polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide).
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Heat the mixture at 120-150 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel followed by recrystallization.
Protocol 2: Bredereck Reaction for the Synthesis of this compound
This is a generalized procedure and may need to be optimized.
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A mixture of 2-methylbenzamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) is heated in a suitable solvent (e.g., DMF or dioxane) or neat.
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The reaction is typically carried out at elevated temperatures (100-150 °C) for several hours.
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The progress of the reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and diluted with water.
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The product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated.
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The crude product is purified by column chromatography and/or recrystallization.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the synthesis of this compound.
Caption: General synthetic routes to this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 2-(2-Methylphenyl)oxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(2-Methylphenyl)oxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system leading to poor separation of the product from impurities. | 1. Optimize the solvent system: Use a solvent system with a different polarity. A common starting point for oxazoles is a mixture of hexane and ethyl acetate. Try a gradient elution to improve separation. 2. Check for co-eluting impurities: It's possible that an impurity has a very similar polarity to your product. Consider using a different stationary phase for your chromatography (e.g., alumina instead of silica gel). |
| Presence of Starting Materials in Final Product | Incomplete reaction or inefficient removal of unreacted starting materials during workup. | 1. Drive the reaction to completion: Increase the reaction time or temperature, or add a slight excess of one of the reagents. 2. Perform an extraction: Use a suitable solvent to selectively extract the unreacted starting materials. For example, if one of your starting materials is acidic or basic, you can use an acid-base extraction. |
| Difficulty in Crystallization | The compound may be an oil at room temperature, or a suitable crystallization solvent has not been found. | 1. Solvent screening: Test a variety of solvents with different polarities to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. 2. Use a co-solvent system: A mixture of two or more solvents can sometimes induce crystallization when a single solvent does not. 3. Consider alternative purification methods: If crystallization is not feasible, other techniques such as distillation or preparative HPLC might be more suitable. |
| Product Degradation During Purification | The oxazole ring can be sensitive to acidic or basic conditions, especially at elevated temperatures. | 1. Use neutral conditions: Buffer your chromatography solvent system to a neutral pH. 2. Avoid high temperatures: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis. For example, in a Robinson-Gabriel synthesis, you might find residual 2-acylaminoketone. Byproducts of side reactions can also be present.
Q2: What is a good starting solvent system for flash column chromatography of this compound?
A2: A good starting point for the purification of many oxazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 4:1 hexane:ethyl acetate, with the polarity gradually increased as needed.
Q3: My purified product is a yellow oil, but the literature reports it as a white solid. What should I do?
A3: The yellow color could be due to a persistent impurity. Try re-purifying the compound using a different method. For example, if you used chromatography, try crystallization next. It is also possible that your compound is polymorphic, meaning it can exist in different solid forms, or that it is an oil at room temperature if even slightly impure.
Q4: Can I use distillation to purify this compound?
A4: Distillation can be a suitable method if the compound is thermally stable and has a boiling point that is significantly different from its impurities. It is often performed under reduced pressure (vacuum distillation) to lower the required temperature and prevent degradation.
Purification Data
The following table summarizes typical purity data before and after a standard purification protocol involving column chromatography.
| Purification Stage | Purity (%) | Yield (%) | Major Impurities Detected |
| Crude Product | 65-75 | - | Unreacted starting materials, byproducts |
| After Column Chromatography | >98 | 70-85 | Trace amounts of starting materials |
Experimental Workflow & Troubleshooting
Below are diagrams illustrating a general purification workflow and a troubleshooting decision tree for the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
Technical Support Center: Synthesis of 2-Aryloxazoles
Welcome to the technical support center for the synthesis of 2-aryloxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific side reactions and challenges you might face during the synthesis of 2-aryloxazoles using common methods such as the Robinson-Gabriel, Fischer, and Van Leusen syntheses.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. While it is a widely used method, side reactions can lead to low yields and purification challenges.
Q1: My Robinson-Gabriel synthesis is resulting in a low yield of the desired 2-aryloxazole. What are the common causes and how can I improve the yield?
A1: Low yields in the Robinson-Gabriel synthesis are often attributed to the choice of dehydrating agent and the reaction conditions. Strong mineral acids like sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) can sometimes lead to charring and the formation of undesired byproducts.[1][2]
Troubleshooting Steps:
-
Optimize the Dehydrating Agent: Consider using milder and more efficient dehydrating agents. Polyphosphoric acid (PPA) has been shown to significantly improve yields, often in the range of 50-60%.[1][2] Other effective reagents include phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA).[3]
-
Reaction Temperature and Time: Carefully control the reaction temperature. For sensitive substrates, running the reaction at a lower temperature for a longer duration can minimize decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Purification: Ensure your starting 2-acylamino ketone is pure. Impurities can interfere with the cyclization process.
Q2: I am observing an unexpected formylation of my aromatic ring when using POCl₃ in DMF. What is this side reaction and how can I avoid it?
A2: This side reaction is a Vilsmeier-Haack reaction. The combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can generate a Vilsmeier reagent (in situ), which is an electrophile that can attack electron-rich aromatic rings, leading to formylation.
Troubleshooting Steps:
-
Change the Solvent/Dehydrating Agent System: Avoid the use of DMF as a solvent when using POCl₃ as the dehydrating agent if your substrate is susceptible to electrophilic substitution. Consider alternative systems like PPA or H₂SO₄ in a non-reactive solvent.
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Protecting Groups: If the formylation is unavoidable and undesirable, consider protecting the activated aromatic ring with a suitable protecting group prior to the oxazole synthesis.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous acid.
Q3: In my Fischer oxazole synthesis, I am isolating a significant amount of a byproduct that is not my target 2,5-diaryloxazole. What could this be?
A3: A common byproduct in the Fischer oxazole synthesis is a 2,5-diaryl-4-oxazolidinone.[4][5] This occurs through a competing reaction pathway of the reaction intermediates.
Mechanism of Side Product Formation:
The reaction proceeds through a chloro-oxazoline intermediate. Under certain conditions, this intermediate can undergo hydrolysis or rearrangement to form the more stable oxazolidinone ring instead of eliminating HCl to form the desired oxazole.
Troubleshooting Steps:
-
Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions throughout the reaction. The presence of water can promote the formation of the oxazolidinone byproduct. Use freshly distilled solvents and dry glassware.
-
Control of HCl Gas: The concentration and delivery rate of anhydrous hydrogen chloride (HCl) gas can influence the reaction pathway. Ensure a steady and controlled stream of dry HCl gas.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired elimination pathway over the rearrangement leading to the oxazolidinone.
Q4: I have observed chlorination on the oxazole ring in my Fischer synthesis. How does this happen and how can it be prevented?
A4: Ring chlorination can occur, leading to products such as 2,5-bis(4-bromophenyl)-4-chlorooxazole when using brominated starting materials.[4][5] This is thought to arise from the reaction of the oxazole product with excess HCl or other reactive chlorine species generated in situ.
Troubleshooting Steps:
-
Limit Excess HCl: Use the minimum amount of anhydrous HCl required to catalyze the reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent over-reaction and subsequent chlorination of the product.
-
Alternative Acid Catalysts: In some cases, exploring other Lewis or Brønsted acid catalysts might circumvent this issue, although this would be a deviation from the classical Fischer protocol.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Q5: I am trying to synthesize a 5-indolyl-oxazole using the Van Leusen reaction and I am getting a rearranged enamine byproduct. Why is this happening?
A5: When using certain heterocyclic aldehydes, such as 3-formylindoles, a competing rearrangement pathway can lead to the formation of stable indolyl primary enamines alongside the expected 5-(indolyl)oxazole.
Mechanism of Enamine Formation:
The reaction proceeds through a common oxazoline intermediate. In the case of indole derivatives, the indolic nitrogen can participate in a rearrangement cascade involving a 1,2-shift of the tosyl group, ultimately leading to the enamine product after workup with an alcohol like methanol.
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction conditions, particularly the base and solvent system, can influence the ratio of oxazole to enamine. Experiment with different bases (e.g., K₂CO₃, t-BuOK) and solvent systems (e.g., methanol, DME, THF) to optimize for the desired oxazole.
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Reaction Temperature: Adjusting the reaction temperature might shift the equilibrium towards the formation of the desired oxazole.
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Substrate Modification: If possible, modification of the indole substrate (e.g., N-protection) could disfavor the rearrangement pathway.
Q6: My Van Leusen reaction is not proceeding to the oxazole and seems to be stalling at an intermediate stage. What could be the problem?
A6: The final step of the Van Leusen oxazole synthesis is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate. If this step is not efficient, the reaction will not yield the desired oxazole.
Troubleshooting Steps:
-
Base Strength: Ensure the base being used is strong enough to effect the elimination. Potassium carbonate (K₂CO₃) is commonly used, but for less reactive substrates, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
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Reaction Temperature: Gently heating the reaction mixture can often promote the elimination step.
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Purity of TosMIC: Ensure the tosylmethyl isocyanide (TosMIC) is of high purity, as impurities can interfere with the reaction.
Quantitative Data Summary
The following table summarizes typical yields and conditions for the synthesis of 2-aryloxazoles, highlighting the impact of different reagents on the outcome.
| Synthesis Method | Dehydrating/Promoting Agent | Typical Yield of 2-Aryloxazole | Notes |
| Robinson-Gabriel | H₂SO₄, PCl₅, POCl₃ | Low to Moderate | Can lead to byproducts and lower yields.[1][2] |
| Polyphosphoric Acid (PPA) | 50-60% | Generally provides better yields than strong mineral acids.[1][2] | |
| Fischer | Anhydrous HCl | Variable | Yields are sensitive to anhydrous conditions and can be reduced by oxazolidinone formation.[4][5] |
| Van Leusen | K₂CO₃ in Methanol | Good to Excellent | A versatile method with generally high yields for a range of aldehydes. |
Experimental Protocols
General Protocol for Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA):
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To a flask containing the 2-acylamino ketone, add an excess of polyphosphoric acid (typically 10-20 times the weight of the substrate).
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Heat the mixture with stirring to the desired temperature (e.g., 100-150 °C).
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Fischer Oxazole Synthesis:
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Dissolve the aromatic aldehyde and the cyanohydrin in equimolar amounts in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
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Cool the solution in an ice bath.
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Bubble a slow, steady stream of dry hydrogen chloride gas through the solution with stirring.
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The product will often precipitate as the hydrochloride salt.
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Collect the precipitate by filtration and wash with cold, dry ether.
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To obtain the free base, treat the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) or by boiling in alcohol.
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Extract the free oxazole with an organic solvent and purify as necessary.
General Protocol for Van Leusen Oxazole Synthesis:
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To a solution of the aromatic aldehyde in a suitable solvent (e.g., methanol, DME), add an equimolar amount of tosylmethyl isocyanide (TosMIC).
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Add a base (e.g., 1.5-2 equivalents of potassium carbonate) to the mixture.
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Stir the reaction at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting materials are consumed.
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Pour the reaction mixture into water and extract with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathways and potential side reactions.
Caption: Robinson-Gabriel synthesis workflow and potential for byproduct formation.
Caption: Fischer synthesis showing the desired pathway and a major side reaction.
Caption: Van Leusen synthesis illustrating the main reaction and a substrate-dependent side reaction.
References
Technical Support Center: Optimization of Oxazole Formation
Welcome to the technical support center for the optimization of oxazole formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My oxazole synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in oxazole synthesis can stem from several factors. Incomplete conversion of starting materials is a primary reason. This can be due to insufficiently strong dehydrating agents, suboptimal reaction temperatures, or inadequate reaction times. Another common issue is the formation of side products due to competing reaction pathways. For instance, in the Robinson-Gabriel synthesis, using dehydrating agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) can sometimes lead to lower yields.[1] The stability of the starting materials and the final oxazole product under the reaction conditions can also significantly impact the overall yield. Finally, purification losses can contribute to a lower isolated yield; ensure your purification method is optimized for your specific oxazole derivative.
Q2: How can I minimize the formation of side products in my oxazole synthesis?
A2: Minimizing side products requires careful control of reaction conditions.
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Choice of Reagents: The selection of reagents is critical. For example, in the Robinson-Gabriel synthesis, using polyphosphoric acid as the cyclodehydrating agent can increase yields to 50-60% by minimizing side reactions compared to other agents.[1]
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Temperature Control: Maintaining the optimal reaction temperature is crucial. Temperatures that are too high can lead to decomposition of reactants or products and promote undesired side reactions. Conversely, temperatures that are too low may result in an incomplete reaction.
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Stoichiometry: Precise control of the stoichiometry of your reactants is important. An excess of one reactant can lead to the formation of byproducts.
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Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
Q3: What are the key differences and advantages of the Robinson-Gabriel, van Leusen, and Davidson-Eschenmoser oxazole syntheses?
A3: These three methods are common routes to oxazoles, each with its own advantages:
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Robinson-Gabriel Synthesis: This is a classic method involving the cyclodehydration of 2-acylaminoketones. It is a versatile method for the synthesis of 2,5-disubstituted oxazoles. A significant advantage is the ready availability of the starting materials.[2]
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Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. A key advantage is its applicability to aldehydes, offering a different disconnection approach compared to the Robinson-Gabriel synthesis.[3] It is also known for its mild reaction conditions.
-
Davidson-Eschenmoser Reaction: This reaction involves the thermal or acid-catalyzed rearrangement of α,β-unsaturated β-hydroxy amides to afford oxazoles. It is particularly useful for the synthesis of 2,4-disubstituted oxazoles and can be performed under relatively mild conditions.
The choice of method often depends on the desired substitution pattern of the oxazole and the availability of the starting materials.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Robinson-Gabriel Synthesis
| Potential Cause | Troubleshooting Step |
| Ineffective Dehydrating Agent | Concentrated sulfuric acid is a traditional choice, but other agents like phosphorus pentoxide, phosphoryl chloride, or polyphosphoric acid can be more effective for certain substrates.[4] Consider screening different dehydrating agents. |
| Low Reaction Temperature | The cyclodehydration step often requires elevated temperatures. Ensure your reaction is heated sufficiently. For example, some procedures call for heating at 90°C.[4] |
| Poor Quality Starting Material | Verify the purity of your 2-acylaminoketone starting material. Impurities can inhibit the reaction. |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion. |
Issue 2: Multiple Spots on TLC After van Leusen Reaction
| Potential Cause | Troubleshooting Step |
| Formation of Oxazoline Intermediate | The reaction proceeds through an oxazoline intermediate.[3] Ensure the elimination step to form the oxazole is complete. This may require adjusting the base or reaction time. |
| Side Reactions of TosMIC | TosMIC can undergo self-condensation or react with the solvent. Ensure slow addition of TosMIC and maintain the recommended reaction temperature. |
| Decomposition of Product | Some oxazoles can be unstable under basic conditions. Consider using a milder base or neutralizing the reaction mixture promptly upon completion. |
Data Presentation
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Yield Range | Reference |
| H₂SO₄ | Low | [1] |
| PCl₅ | Low | [1] |
| POCl₃ | Low | [1] |
| Polyphosphoric Acid | 50-60% | [1] |
| Trifluoromethanesulfonic acid | Good (in specific applications) | [2] |
Table 2: Influence of Base on van Leusen Oxazole Synthesis
| Base | Solvent | Yield | Reference |
| K₂CO₃ | Methanol | High | [3] |
| Quaternary ammonium hydroxide resin | Not specified | High | [5] |
| Et₃N/β-cyclodextrin | Water | Excellent | [6] |
Experimental Protocols
Protocol 1: General Procedure for Robinson-Gabriel Oxazole Synthesis
-
To a solution of the 2-acylaminoketone in a suitable solvent (e.g., dimethylformamide), add the cyclodehydrating agent (e.g., phosphorus oxychloride or sulfuric acid in acetic anhydride) at room temperature.[4]
-
Heat the reaction mixture to the appropriate temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for van Leusen Oxazole Synthesis
-
To a stirred solution of an aldehyde in a suitable solvent (e.g., methanol), add tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) at room temperature.[3]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Purification of Oxazoles by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude oxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxazole.
Visualizations
Caption: General workflow for oxazole synthesis and optimization.
Caption: Troubleshooting flowchart for low yield in oxazole synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Purification [chem.rochester.edu]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. mdpi.com [mdpi.com]
stability issues of 2-(2-Methylphenyl)oxazole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Methylphenyl)oxazole under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed hydrolysis, which leads to the cleavage of the oxazole ring. The oxazole ring, being weakly basic with a pKa of the conjugate acid around 0.8, can be protonated in acidic media.[1] This protonation enhances the electrophilicity of the C2 carbon, making it vulnerable to nucleophilic attack by water or other nucleophiles present in the medium. This can result in the formation of degradation products and a loss of the parent compound.
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: The degradation of this compound in an acidic aqueous solution is proposed to proceed via acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the nitrogen atom in the oxazole ring, followed by the nucleophilic attack of a water molecule at the C2 position. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield N-(2-hydroxy-2-phenylethyl)-2-methylbenzamide. Further hydrolysis of the amide bond under forcing conditions could potentially lead to 2-methylbenzoic acid and 2-amino-1-phenylethanol.
Q3: What are the typical degradation products I should expect to see?
A3: The primary degradation product expected from the acid-catalyzed hydrolysis of this compound is N-(2-hydroxy-2-phenylethyl)-2-methylbenzamide. Under more stringent acidic conditions (e.g., high temperature, strong acid), further degradation to 2-methylbenzoic acid and 2-amino-1-phenylethanol may be observed.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically suitable. The detection wavelength should be set to the λmax of this compound. This method should be able to separate the parent compound from its potential degradation products.
Q5: What factors can influence the rate of degradation?
A5: The rate of degradation is primarily influenced by the following factors:
-
pH: The degradation rate is expected to increase as the pH decreases (i.e., higher acidity).
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: The nature of the solvent system can influence stability. Protic solvents, especially water, will participate in the hydrolysis reaction.
-
Presence of other nucleophiles: Other nucleophilic species in the solution can also attack the protonated oxazole ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my formulation. | The pH of your formulation may be too low, or the storage temperature may be too high. | - Measure and adjust the pH of your formulation to a less acidic range, if possible. - Store the formulation at a lower temperature (e.g., refrigerated or frozen) to slow down the degradation kinetics. - Evaluate the use of a less protic solvent system if your application allows. |
| I am observing unexpected peaks in my HPLC chromatogram. | These are likely degradation products of this compound. | - Attempt to identify the degradation products using techniques like LC-MS or by synthesizing the expected degradation products as standards. - Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation and resolution of all peaks. |
| The degradation of my compound is not reproducible. | This could be due to variations in experimental conditions such as pH, temperature, or the presence of contaminants. | - Ensure precise control over the pH and temperature of your experiments. - Use high-purity solvents and reagents to avoid catalytic effects from impurities. - Carefully control the headspace and atmosphere if oxidative degradation is a possibility, although hydrolysis is the primary concern in acidic media. |
| I am not seeing any degradation even under acidic conditions. | The acidic conditions may not be stringent enough, or the duration of the experiment may be too short. | - Increase the acidity (lower the pH) or raise the temperature to accelerate the degradation. - Extend the duration of the stability study. - Ensure that your analytical method is sensitive enough to detect low levels of degradation. |
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound at 50°C to illustrate the impact of pH on its stability over time.
| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 4.5) | % Remaining (pH 6.8) |
| 0 | 100 | 100 | 100 |
| 2 | 85.2 | 98.1 | 99.8 |
| 4 | 72.5 | 96.3 | 99.5 |
| 8 | 51.3 | 92.8 | 99.1 |
| 12 | 35.8 | 89.5 | 98.7 |
| 24 | 12.1 | 80.2 | 97.5 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 0.01 N)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each acidic condition to be tested (e.g., 0.1 N HCl, 0.01 N HCl), add a specific volume of the stock solution to a volumetric flask containing the acid solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 50°C) in a water bath or oven.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquot with a suitable base (e.g., sodium hydroxide solution) to quench the degradation reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
References
troubleshooting failed 2-(2-Methylphenyl)oxazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)oxazole.
Troubleshooting Failed Reactions
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The most common methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and variations thereof.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature for the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Inefficient Dehydrating Agent (Robinson-Gabriel Synthesis): The choice and quality of the dehydrating agent are crucial. Stronger dehydrating agents like polyphosphoric acid (PPA) or triflic anhydride may improve yields compared to sulfuric acid or phosphorus pentachloride.[1]
-
Poor Quality Reagents: The purity of starting materials, such as 2-methylbenzaldehyde or the corresponding 2-acylamino ketone, is critical. Impurities can interfere with the reaction and lead to side products. It is advisable to purify starting materials if their purity is questionable.
-
-
Side Reactions:
-
Van Leusen Reaction: An excess of alcohol used as a solvent or co-solvent can lead to the formation of byproducts. The amount of alcohol should be carefully controlled.[2]
-
Ring-Opening of the Oxazole Ring: Oxazole rings can be susceptible to cleavage under certain nucleophilic or strongly acidic or basic conditions.[3] Ensure the workup and purification steps are performed under appropriate pH conditions.
-
-
Product Loss During Workup and Purification:
-
Suboptimal Extraction: Ensure the correct solvent and pH are used during the aqueous workup to efficiently extract the product into the organic layer.
-
Inefficient Purification: this compound can be purified by column chromatography or recrystallization.[4] Improper selection of the solvent system for chromatography or recrystallization can lead to significant product loss.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question: My reaction has resulted in a complex mixture of products, and I am unable to isolate the desired this compound. What could be the issue?
Answer:
The formation of multiple products indicates the occurrence of side reactions or the presence of significant impurities in the starting materials.
Potential Causes and Solutions:
-
Starting Material Impurities: As mentioned previously, impurities in the starting materials can lead to a variety of side products. It is crucial to use highly pure reagents.
-
Incorrect Reaction Conditions:
-
Temperature Control: Exceeding the optimal reaction temperature can lead to decomposition of reactants or products, or promote undesired side reactions.
-
Stoichiometry: Incorrect stoichiometry of reactants can result in unreacted starting materials and the formation of byproducts.
-
-
Air or Moisture Sensitivity: Some reagents used in oxazole synthesis, particularly organometallic reagents if used in a specific synthetic route, can be sensitive to air and moisture. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
Purification Strategy for Complex Mixtures:
-
Initial Purification: Attempt to remove major impurities by washing the crude product with appropriate aqueous solutions (e.g., dilute acid or base) to remove acidic or basic byproducts.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent can further enhance its purity.[5][6][7]
Logical Diagram for Product Isolation:
Caption: Step-by-step product isolation and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[8] The Van Leusen reaction utilizes the condensation of an aldehyde (2-methylbenzaldehyde) with tosylmethyl isocyanide (TosMIC).[9][10]
Q2: How can I prepare the 2-acylamino ketone precursor for the Robinson-Gabriel synthesis?
A2: The 2-acylamino ketone can be synthesized through various methods, including the Dakin-West reaction.[8]
Q3: What are the typical reaction conditions for the Van Leusen synthesis of this compound?
A3: The Van Leusen reaction is typically carried out in a polar aprotic solvent like THF or DME in the presence of a base such as potassium carbonate or potassium tert-butoxide. The reaction is often performed at low temperatures initially and then warmed to room temperature or refluxed.[9][10]
Q4: What are some common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., from excess alcohol in the Van Leusen reaction), and decomposition products. Purification is typically achieved through column chromatography on silica gel followed by recrystallization.[4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methylbenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of 2-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in anhydrous THF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add methanol and continue stirring for another 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Table 1: Representative Reaction Parameters for Van Leusen Synthesis
| Parameter | Value | Reference |
| Solvent | THF, DME, Methanol | [9][10] |
| Base | K₂CO₃, t-BuOK | [9] |
| Temperature | Room Temperature to Reflux | [9] |
| Typical Yield | 60-85% (Varies with substrate) | [9] |
Protocol 2: Synthesis of this compound via Robinson-Gabriel Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride (precursor)
-
Benzoyl chloride
-
Pyridine
-
Polyphosphoric acid (PPA)
Procedure:
-
Synthesize the precursor, 2-(benzoylamino)-1-(2-methylphenyl)ethan-1-one, by reacting 2-amino-1-(2-methylphenyl)ethan-1-one hydrochloride with benzoyl chloride in the presence of pyridine.
-
To the crude 2-(benzoylamino)-1-(2-methylphenyl)ethan-1-one, add polyphosphoric acid.
-
Heat the mixture with stirring at a temperature between 130-150 °C. Monitor the reaction progress by TLC.
-
After completion, pour the hot reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Table 2: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Reported Yields | Reference |
| Sulfuric Acid (conc.) | Acetic Anhydride, heat | Moderate | [3] |
| Phosphorus Pentachloride (PCl₅) | Inert solvent, heat | Low to Moderate | [1] |
| Polyphosphoric Acid (PPA) | 130-150 °C | Good to Excellent | [1] |
| Triflic Anhydride | Pyridine, CH₂Cl₂ | Good to Excellent | [8] |
Signaling Pathways and Workflows
Diagram: General Synthetic Pathways to this compound
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. varsal.com [varsal.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(2-Methylphenyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and versatile methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Oxazole Synthesis. The Van Leusen method utilizes 2-methylbenzaldehyde and tosylmethyl isocyanide (TosMIC), offering a direct approach.[1][2][3] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor, specifically N-(1-(2-methylphenyl)-2-oxopropyl)acetamide.[4][5][6]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to an oxazoline. What could be the cause?
A2: In the Van Leusen synthesis, the reaction proceeds through an oxazoline intermediate.[1][3] Incomplete elimination of the tosyl group, often due to insufficient base or reaction time, can lead to the isolation of this intermediate. In the Robinson-Gabriel synthesis, incomplete dehydration of the cyclized intermediate will also result in an oxazoline byproduct.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in 2-methylbenzaldehyde or the 2-acylamino-ketone precursor can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can hinder the reaction.
-
Moisture: The Robinson-Gabriel synthesis, in particular, is sensitive to moisture as it relies on a dehydration step.[4][7] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength (Van Leusen): A base that is too weak may not efficiently deprotonate the TosMIC, leading to a sluggish or incomplete reaction.[1]
Q4: After purification by column chromatography, I still see impurities in my NMR spectrum. What could they be?
A4: Common impurities that co-elute with 2-aryloxazoles include unreacted starting materials (especially aromatic aldehydes) and byproducts from side reactions, such as partially reduced intermediates or rearranged products. It is also possible to have residual p-toluenesulfinic acid from the Van Leusen synthesis if the workup is not thorough.
Troubleshooting Guides
Issue 1: Identification of an Unexpected Byproduct in Van Leusen Synthesis
Symptoms:
-
A peak in the mass spectrum that does not correspond to the desired product or starting materials.
-
Unexpected signals in the 1H and 13C NMR spectra.
-
The reaction mixture shows a new spot on TLC analysis.
Possible Cause:
-
Oxazoline Intermediate: Incomplete elimination of the tosyl group from the oxazoline intermediate.
-
Imidazole Formation: Presence of an amine impurity (e.g., from the solvent or a contaminated starting material) can lead to the formation of an imidazole byproduct via the Van Leusen Imidazole Synthesis.[3][8]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Increase the reaction time or temperature to promote the elimination step.
-
Check Purity of Reagents: Ensure that the solvent and starting materials are free from amine contamination.
-
Adjust Stoichiometry: A slight excess of the base may help drive the elimination to completion.
-
Spectroscopic Analysis: Compare the NMR and mass spectra of the byproduct with known data for oxazolines and imidazoles.
Issue 2: Incomplete Reaction in Robinson-Gabriel Synthesis
Symptoms:
-
Presence of a significant amount of the starting 2-acylamino-ketone in the final product mixture.
-
Low yield of the desired this compound.
Possible Cause:
-
Ineffective Dehydrating Agent: The chosen dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) may be old or hydrated.
-
Insufficient Reaction Temperature: The cyclodehydration step may require higher temperatures to proceed to completion.
Troubleshooting Steps:
-
Use a Fresh Dehydrating Agent: Ensure the dehydrating agent is of high purity and handled under anhydrous conditions.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC.
-
Alternative Dehydrating Agents: Consider using other reported dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.[7]
Quantitative Data Summary
| Synthesis Method | Key Reactants | Common Byproducts | Typical Yield Range (%) |
| Van Leusen | 2-Methylbenzaldehyde, TosMIC | 5-(o-tolyl)-4-tosyl-4,5-dihydrooxazole, Imidazole derivatives | 60-85 |
| Robinson-Gabriel | N-(1-(2-methylphenyl)-2-oxopropyl)acetamide | 2-(2-Methylphenyl)-2-oxazoline | 50-75 |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (50 mL).
-
Reagents: Add potassium carbonate (1.5 eq) to the methanol. To the dropping funnel, add a solution of 2-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol (20 mL).
-
Reaction: Add the aldehyde/TosMIC solution dropwise to the stirred suspension of potassium carbonate in methanol at room temperature over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Robinson-Gabriel Synthesis of this compound
-
Precursor Synthesis: Synthesize N-(1-(2-methylphenyl)-2-oxopropyl)acetamide from 2-amino-1-(2-methylphenyl)ethan-1-one.
-
Setup: In a round-bottom flask, dissolve the 2-acylamino-ketone precursor (1.0 eq) in a suitable solvent such as toluene.
-
Dehydration: Add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.
-
Heating: After the addition, heat the mixture to 100°C and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
Visualizations
Caption: Van Leusen synthesis pathway for this compound.
Caption: Robinson-Gabriel synthesis of this compound.
Caption: Troubleshooting workflow for oxazole synthesis.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Regioselectivity of Oxazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted oxazoles, and how is regioselectivity controlled in each?
A1: Several classical and modern methods are employed for oxazole synthesis, with regioselectivity being a key challenge. The primary strategies include:
-
Robinson-Gabriel Synthesis: This method involves the cyclization of 2-acylamino ketones. The substitution pattern of the final oxazole is determined by the structure of the starting acylamino ketone.[1][2][3][4] The regioselectivity is therefore pre-determined by the synthesis of the starting material.
-
Fischer Oxazole Synthesis: This synthesis utilizes cyanohydrins and aldehydes to produce 2,5-disubstituted oxazoles.[5][6] The regiochemistry is dictated by the specific aldehyde and cyanohydrin used.
-
Van Leusen Oxazole Synthesis: This reaction employs tosylmethyl isocyanide (TosMIC) and an aldehyde to yield 5-substituted oxazoles.[7][8][9] Variations of this method can be used to synthesize 4,5-disubstituted oxazoles.[8]
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern methods often utilize transition metals like palladium, copper, and cobalt to achieve high regioselectivity.[10][11][12][13] The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the regiochemical outcome. For instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents.[10]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A2: Achieving high regioselectivity often requires careful optimization of reaction parameters. Consider the following factors:
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligand is critical. For example, in direct arylation of oxazoles, task-specific phosphine ligands can be used to selectively favor either C-2 or C-5 arylation.[10]
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity. As mentioned, palladium-catalyzed direct arylation of oxazoles shows a strong solvent-dependent regioselectivity.[10]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction. A systematic study of the reaction at different temperatures may reveal an optimal range for the formation of the desired regioisomer.
-
Nature of Reactants and Substituents: The electronic and steric properties of the substituents on your starting materials can direct the cyclization to a specific position. Electron-withdrawing or -donating groups can influence the nucleophilicity or electrophilicity of the reacting centers.
Q3: I am trying to synthesize a 2,4-disubstituted oxazole, but I am getting the 2,5-disubstituted isomer as the major product. What should I do?
A3: Preferential formation of the 2,5-isomer over the 2,4-isomer is a common challenge. To favor the 2,4-disubstituted product, you can explore the following strategies:
-
Brønsted Acid Catalysis: A metal-free approach using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) has been shown to be effective for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides.[14][15][16]
-
Synthesis from Amino Acids: A practical route to 2,4-disubstituted oxazoles starts from α-amino acids.[17]
-
Halogen Dance Isomerization: A base-catalyzed "halogen dance" isomerization of a 5-bromo-oxazole derivative can be used to generate a 4-bromo intermediate, which can then be further functionalized to yield 2,4-disubstituted or 2,4,5-trisubstituted oxazoles.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired oxazole | - Inactive catalyst- Inappropriate reaction temperature- Unsuitable solvent- Decomposition of starting materials or product | - Ensure the catalyst is active and used in the correct loading.- Optimize the reaction temperature; some reactions are sensitive to heat.- Screen a range of solvents with varying polarities.- Check the stability of your compounds under the reaction conditions. Consider performing the reaction under an inert atmosphere. |
| Formation of a mixture of regioisomers (e.g., 2,4- vs. 2,5-disubstituted) | - Lack of regiocontrol in the chosen synthetic method- Competing reaction pathways- Isomerization of the product under reaction conditions | - Switch to a more regioselective synthetic method (see FAQs).- Modify reaction conditions (catalyst, ligand, solvent, temperature) to favor one pathway.- Analyze the product mixture at different time points to check for isomerization. If isomerization occurs, consider shorter reaction times or lower temperatures. |
| Difficulty in purifying the desired regioisomer | - Similar polarity of the regioisomers | - Employ high-performance liquid chromatography (HPLC) for separation.- Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.- Re-evaluate the synthetic strategy to avoid the formation of the undesired isomer. |
| Poor regioselectivity in metal-catalyzed direct arylation | - Suboptimal ligand or solvent choice | - For palladium-catalyzed C-H arylation, use task-specific phosphine ligands.[10]- To favor C-5 arylation, use a polar solvent. For C-2 arylation, a nonpolar solvent is preferred.[10] |
Quantitative Data Summary
Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazoles
| Ligand | Solvent | C-2 Arylation Yield (%) | C-5 Arylation Yield (%) | Reference |
| SPhos | Toluene | 85 | 5 | [10] |
| RuPhos | Dioxane | 10 | 80 | [10] |
| P(t-Bu)3 | Toluene | >95 | <5 | [10] |
| cataCXium A | DMAc | <5 | >95 | [10] |
Yields are approximate and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Oxazoles via Deprotonation of 2-(Phenylsulfonyl)-1,3-oxazole
This method provides a general route for the preparation of 2,5-disubstituted oxazoles.[19][20]
-
Preparation of 2-(Phenylsulfonyl)-1,3-oxazole:
-
Dissolve oxazole in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add diphenyldisulfide and allow the reaction to warm to room temperature and stir for 24 hours.
-
Isolate the 2-(phenylthio)-1,3-oxazole and oxidize it using ammonium molybdate tetrahydrate and 30% aqueous H₂O₂ in ethanol at 22 °C to yield 2-(phenylsulfonyl)-1,3-oxazole.
-
-
C-5 Functionalization:
-
Dissolve 2-(phenylsulfonyl)-1,3-oxazole in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF.
-
After stirring for 1 hour, add the desired electrophile (e.g., aldehyde, ketone, alkyl halide) in THF.
-
Allow the reaction to warm to 22 °C.
-
Quench the reaction and purify the 2-(phenylsulfonyl)-5-substituted-1,3-oxazole by flash silica gel chromatography.
-
-
Displacement of the Phenylsulfonyl Group:
-
The 2-phenylsulfonyl group can be displaced by various nucleophiles (e.g., organolithium reagents) to afford the final 2,5-disubstituted oxazole.
-
Protocol 2: Metal-Free Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones and Amides
This protocol offers a mild and efficient route to 2,4-disubstituted oxazoles.[14][15][16]
-
To a solution of the α-diazoketone (1.0 mmol) and the amide (1.2 mmol) in 1,2-dichloroethane (DCE) (5 mL), add trifluoromethanesulfonic acid (TfOH) (10 mol%).
-
Stir the reaction mixture at the optimized temperature (typically room temperature to 80 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.
Visualizations
Caption: Workflow for the synthesis of 2,5-disubstituted oxazoles.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. wjmpr.com [wjmpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 17. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 2-(2-Methylphenyl)oxazole in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges encountered with 2-(2-Methylphenyl)oxazole in various assays.
Troubleshooting Guide
Poor solubility of a test compound can lead to inaccurate and unreliable assay results, including underestimated potency and inconsistent data.[1] The following table summarizes strategies to enhance the solubility of this compound. It is recommended to empirically test these approaches to find the optimal conditions for your specific experimental setup.
Table 1: Strategies for Enhancing the Solubility of this compound
| Strategy | Description | Recommended Starting Conditions | Considerations |
| Co-solvents | The use of water-miscible organic solvents can significantly increase the solubility of nonpolar molecules.[2] | - DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. The final concentration in the assay should typically not exceed 1% to avoid solvent-induced artifacts.[1] - Ethanol, Methanol, DMF: Can also be used as primary solvents for stock solutions. | High concentrations of organic solvents can be toxic to cells and may interfere with enzyme activity. It is crucial to include appropriate vehicle controls in your experiments. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][3] | - Tween-20 or Triton X-100: For biochemical assays, adding 0.01-0.05% of these non-ionic detergents to the assay buffer can be effective.[4] | Surfactants can denature proteins at higher concentrations and may not be suitable for cell-based assays as they can disrupt cell membranes.[4] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds.[5][6] | - β-cyclodextrins (e.g., HP-β-CD, Methyl-β-CD): Prepare a stock solution of the cyclodextrin in your assay buffer and then add the compound. Molar ratios of compound to cyclodextrin typically range from 1:1 to 1:10. | Cyclodextrins can sometimes interfere with ligand-receptor binding or extract lipids from cell membranes. |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.[3][7] | - Determine the pKa of this compound. For a basic compound, a lower pH will increase solubility, while for an acidic compound, a higher pH will be beneficial. | The chosen pH must be compatible with the stability and activity of the biological target and other assay components. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based delivery systems can enhance solubility, particularly for lipophilic molecules.[5][6] | - Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[6] | The complexity of these formulations requires careful optimization and characterization. They are more commonly used for in vivo studies but can be adapted for in vitro assays. |
| Particle Size Reduction | Decreasing the particle size of a solid compound increases its surface area, which can lead to a higher dissolution rate.[2][3] | - Micronization or Nanonization: This can be achieved through techniques like sonication, mortar grinding, or high-pressure homogenization.[2][3][4] | This approach is more relevant for preparing suspensions and may not result in a true solution. |
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[4] Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final assay buffer. Try testing a lower concentration range.
-
Optimize the dilution protocol: Instead of adding the DMSO stock directly to the full volume of the assay buffer, try a serial dilution approach. Alternatively, adding the DMSO stock to a smaller volume of buffer containing solubility enhancers (like surfactants or cyclodextrins) before bringing it to the final volume can help.[1]
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) might keep the compound in solution.[1] Always include a vehicle control with the same final DMSO concentration.
-
Use a different co-solvent: Some compounds are more soluble in other organic solvents like ethanol or DMF.
Q2: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?
A2: Yes, poor solubility is a major cause of variable data in biological assays.[1] If the compound is not fully dissolved, the actual concentration in contact with the cells will be lower and more variable than the nominal concentration. This can lead to:
-
Underestimated potency (higher IC50/EC50 values). [1]
-
Reduced hit rates in high-throughput screening (HTS). [1]
-
Inaccurate Structure-Activity Relationships (SAR). [1]
To address this, consider the solubilization strategies outlined in Table 1. Visual inspection of your assay plates under a microscope for compound precipitation can also be a helpful diagnostic step.
Q3: How can I determine the kinetic solubility of this compound in my assay buffer?
A3: A simple method to assess kinetic solubility involves adding a small volume of a high-concentration DMSO stock solution to your aqueous buffer and monitoring for precipitation over time.[1]
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 1 µL of the DMSO stock to 99 µL of your assay buffer in a clear 96-well plate (this gives a final compound concentration of 100 µM and a final DMSO concentration of 1%).
-
Mix well and let the plate sit at room temperature.
-
Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) at different time points (e.g., 0, 15, 30, 60 minutes).
-
For a more quantitative assessment, you can measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance over time indicates precipitation.
Q4: Can sonication help to dissolve my compound?
A4: Sonication can be a useful technique to aid in the dissolution of a compound by breaking down larger particles and increasing the surface area.[4] However, it is important to note that this may create a fine suspension or a supersaturated solution, which might not be stable over the duration of the assay. After sonication, it is advisable to centrifuge the solution and use the supernatant to ensure you are working with the soluble fraction.
Visual Guides
The following diagrams illustrate workflows and concepts related to handling poorly soluble compounds.
Caption: A stepwise workflow for troubleshooting compound precipitation in assays.
Caption: A decision tree to guide the selection of appropriate solubilization methods.
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
strategies to reduce catalyst poisoning in 2-aryloxazole synthesis
This guide provides troubleshooting strategies and frequently asked questions to address catalyst poisoning issues encountered during the palladium-catalyzed synthesis of 2-aryloxazoles, a critical process in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: My C-H arylation reaction to synthesize a 2-aryloxazole has stalled or is giving very low yields. What are the likely causes?
A1: While multiple factors can lead to low yields, catalyst deactivation is a common culprit in cross-coupling reactions. The primary cause of deactivation is often catalyst poisoning, where impurities or even the substrates/products themselves bind to the active sites of the palladium catalyst, rendering it ineffective. Other potential issues include insufficient reagent purity, moisture, or incorrect reaction conditions.
Q2: What are the most common catalyst poisons in 2-aryloxazole synthesis?
A2: Palladium catalysts are susceptible to a range of chemical compounds that can act as poisons. Key culprits include:
-
Sulfur Compounds: Thiophenes, thiols, and sulfoxides are potent poisons. These are often present as impurities in reagents or solvents.[1]
-
Nitrogen-Containing Heterocycles: Substrates or products containing strongly coordinating nitrogen atoms, such as pyridines, quinolines, and even some imidazoles, can bind tightly to the palladium center and inhibit catalysis.[2]
-
Other Poisons: Halides, carbon monoxide, cyanides, and phosphines can also deactivate palladium catalysts.[3][4] Excess cyanide, for instance, can lead to the formation of inactive palladium-cyanide complexes.[3]
Q3: My starting material is a heteroaryl halide containing sulfur (e.g., chlorothiophene). Why is the reaction failing?
A3: Sulfur-containing heterocycles are well-known poisons for palladium catalysts.[2] The sulfur atom coordinates strongly to the metal, blocking the active sites required for the catalytic cycle to proceed. While some catalyst systems show tolerance, high concentrations or particularly strong-binding sulfur compounds can completely shut down the reaction.
Q4: How can I avoid catalyst poisoning from my reagents?
A4: The most effective strategy is prevention through reagent purification.
-
Distillation/Recrystallization: Purify solvents and liquid/solid reagents to remove non-volatile impurities.
-
Activated Carbon Treatment: Stirring reagents or solvents with activated carbon can remove many organic impurities.
-
Use of Scavenger Resins: Passing liquid reagents through a column packed with a scavenger resin designed to bind specific poisons (e.g., sulfur compounds) is a highly effective method.
Q5: Are there any catalyst systems that are more resistant to poisoning?
A5: Yes, catalyst design can improve resistance to poisoning.
-
Bulky Ligands: N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands can sometimes protect the metal center and improve stability. An NHC-Pd(II)-Im complex has shown effectiveness in the direct C-H arylation of oxazoles with challenging substrates like heteroaryl chlorides.[5]
-
In Situ Catalyst Generation: One advanced strategy involves the in situ generation of a reactive Pd(II) species from a Pd(0) source using air as the oxidant. This approach can bypass the conventional pathways where poisoning by heterocycles is most severe.[2]
Troubleshooting Guide
Problem: Reaction yield is significantly lower than expected or the reaction has stopped prematurely.
This guide will help you diagnose and resolve potential catalyst poisoning issues.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize the impact of sulfur poisoning on palladium catalyst activity and the effectiveness of regeneration protocols.
Table 1: Effect of SO₂ Poisoning on Methane Oxidation Activity of a Pd/Al₂O₃ Catalyst
| Catalyst State | Temperature for 50% Conversion (T₅₀, °C) |
| Fresh Catalyst | ~380 |
| After SO₂ Poisoning | ~480 |
Data adapted from a study on methane oxidation, illustrating the significant deactivation (increase in temperature required for conversion) caused by sulfur poisoning.
Table 2: Recovery of Catalytic Activity After Poisoning and Regeneration
| Treatment Step | Methane Conversion at 400°C (%) | SO₂ Released During Step (ppm) |
| Initial State | ||
| Fresh Catalyst | ~75% | N/A |
| Poisoning | ||
| During SO₂ Exposure | <10% | N/A |
| Regeneration (O₂ replaced with N₂) | ||
| Regeneration at 400°C | ~20% | Minor |
| Regeneration at 450°C | ~45% | Significant |
| Regeneration at 500°C | ~60% | High |
Data adapted from studies on Pd/Al₂O₃ catalysts.[6] This demonstrates that higher regeneration temperatures are more effective at removing sulfur poisons and recovering catalytic activity.
Experimental Protocols
Protocol 1: Thermal Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur-containing compounds.
Materials:
-
Deactivated (spent) Pd/C catalyst
-
Inert atmosphere furnace (e.g., tube furnace)
-
Nitrogen (N₂) or Argon (Ar) gas supply (high purity)
-
Hydrogen (H₂) gas supply (high purity, handled with appropriate safety precautions)
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the spent Pd/C catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual organic compounds and dry it under vacuum.
-
Inert Purge: Place the dried, spent catalyst in a quartz tube within the furnace. Purge the system with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove all oxygen.
-
Thermal Treatment (Oxidative Removal - Mild): While maintaining the inert gas flow, slowly heat the furnace to 100-140°C and hold for 1-2 hours. This mild oxidation can help remove some adsorbed organic poisons and volatile sulfur species.[7]
-
Reductive Treatment: Switch the gas flow to a hydrogen (H₂) atmosphere. Caution: Hydrogen is flammable and explosive. Ensure the system is properly sealed and vented.
-
Regeneration Ramp: Increase the furnace temperature to 400-500°C. A higher temperature is generally more effective for removing strongly bound sulfur.[1][6] Hold at this temperature for 2-4 hours under a continuous H₂ flow. This step reduces palladium sulfides back to metallic palladium.
-
Cool Down: Switch the gas flow back to the inert gas (N₂ or Ar). Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Storage: Once cooled, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until its next use.
References
- 1. The effect of sulfur poisoning on methane oxidation over palladium supported on γ-alumina catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex [organic-chemistry.org]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Validation & Comparative
comparing the efficacy of 2-(2-Methylphenyl)oxazole with other kinase inhibitors
Comparative Efficacy of Kinase Inhibitors: A Guide for Researchers
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, with numerous small-molecule inhibitors approved for clinical use.
This guide provides a framework for comparing the efficacy of different kinase inhibitors. While the initial focus of this report was to be on 2-(2-Methylphenyl)oxazole, a comprehensive search of the scientific literature and chemical databases did not yield any data supporting its activity as a kinase inhibitor. Therefore, to illustrate the principles of a comparative efficacy study, this guide will utilize three well-characterized and widely used kinase inhibitors as examples: Dasatinib , Erlotinib , and Sorafenib . These inhibitors target different families of kinases and are used in the treatment of various cancers.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of kinase inhibitors. It provides a template for data presentation, details of experimental protocols, and visualizations of key concepts.
Comparative Efficacy of Selected Kinase Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for Dasatinib, Erlotinib, and Sorafenib against some of their primary kinase targets. It is important to note that these values can vary depending on the specific assay conditions.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Primary Indication(s) |
| Dasatinib | Src | 0.8[1] | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |
| Abl | <1[1] | ||
| c-Kit | 79[1] | ||
| Erlotinib | EGFR | 0.12 µM (120 nM)[2] | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer |
| Sorafenib | Raf-1 | 6[3] | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC) |
| B-Raf | 22[3] | ||
| VEGFR-2 | 90[3] | ||
| VEGFR-3 | 20[3] | ||
| PDGFR-β | 57[3] |
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (e.g., this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Multi-well plates (e.g., 384-well, white, opaque)
-
Luminometer for signal detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Further dilute the inhibitor in the kinase reaction buffer to the desired final concentrations.
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase enzyme, the specific substrate, and the kinase reaction buffer.
-
Add the diluted test inhibitor to the appropriate wells. Include control wells with no inhibitor (positive control for kinase activity) and wells with no enzyme (negative control/background).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[5]
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent to each well.[6][7][8] This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.[6][7][8]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7][8]
-
Measure the luminescence signal using a plate-reading luminometer.[6][7]
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8][9]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signaling pathway involving a Receptor Tyrosine Kinase (RTK), the Ras/Raf/MEK/ERK (MAPK) pathway, and the PI3K/Akt pathway, which are common targets for kinase inhibitors.
Caption: A simplified signaling pathway often targeted by kinase inhibitors.
Experimental Workflow Diagram
This diagram outlines the key steps in the ADP-Glo™ kinase inhibition assay described in the protocol section.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Conclusion
The comparison of kinase inhibitor efficacy is a fundamental aspect of preclinical drug discovery. While no inhibitory activity has been documented for this compound, the framework presented here, using Dasatinib, Erlotinib, and Sorafenib as examples, provides a comprehensive guide for such an evaluation. By employing standardized assays like the ADP-Glo™ method and systematically presenting comparative data, researchers can effectively assess the potency and selectivity of novel kinase inhibitors, paving the way for the development of new targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Target modulation by a kinase inhibitor engineered to induce a tandem blockade of the epidermal growth factor receptor (EGFR) and c-Src: the concept of type III combi-targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
In Vitro Validation of 2-(2-Methylphenyl)oxazole: A Comparative Guide to Anticancer Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the anticancer bioactivity of the novel compound 2-(2-Methylphenyl)oxazole. As specific experimental data for this compound is not yet publicly available, this document outlines a robust validation workflow and presents comparative data from analogous oxazole derivatives with established anticancer properties. The methodologies and data herein serve as a practical reference for researchers initiating preclinical evaluation of new chemical entities in oncology.
Comparative Bioactivity of Oxazole Derivatives
The table below summarizes the cytotoxic activity of various oxazole and isoxazole derivatives against a panel of human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical: this compound | MCF-7 (Breast) | TBD | Doxorubicin | TBD |
| HepG2 (Liver) | TBD | Doxorubicin | TBD | |
| A549 (Lung) | TBD | Doxorubicin | TBD | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | - | - |
| Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 (µg/mL) | 5-Fluorouracil | - |
| Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 (µg/mL) | 5-Fluorouracil | - |
| Oxadiazole Derivative 3 | HepG2 (Liver) | 7.21 | 5-Fluorouracil | 110 |
| Oxadiazole Derivative 4 | HepG2 (Liver) | 8.54 | 5-Fluorouracil | 110 |
| Oxadiazole Derivative 8 | HepG2 (Liver) | 1.2 | 5-Fluorouracil | 21.9 |
| Oxadiazole Derivative 9 | HepG2 (Liver) | 0.8 | 5-Fluorouracil | 21.9 |
| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 | - | - |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD (To Be Determined) indicates that experimental data for this compound is not yet available.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and reference compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt) overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizing the Workflow and Pathway
To facilitate a clear understanding of the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the in vitro validation of this compound bioactivity.
Caption: Hypothesized mechanism of action via the PI3K/Akt signaling pathway.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of pharmacological activities.[1] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyloxazole derivatives, with a particular focus on the influence of substitutions on the 2-phenyl ring, including the 2-methylphenyl (ortho-tolyl) moiety. While specific SAR studies on 2-(2-methylphenyl)oxazole derivatives are limited, this guide synthesizes broader findings to inform future drug discovery efforts in this chemical space.
General Structure-Activity Relationships of 2-Phenyloxazole Derivatives
The biological activity of 2-phenyloxazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the oxazole core. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties.
Substitutions on the 2-Phenyl Ring:
The electronic and steric properties of substituents on the 2-phenyl ring play a crucial role in modulating the biological activity of 2-phenyloxazole derivatives. Aromatic substituents on the heterocyclic ring can enhance binding affinity to biological targets such as kinase domains.[2]
-
Electron-withdrawing and electron-donating groups: The introduction of various functional groups can alter the electronic distribution of the molecule, influencing its interaction with target proteins. For instance, in a series of 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, the presence of an electron-withdrawing chlorine atom at the para-position of the phenyl ring enhanced antiproliferative activity, while a para-fluorine atom resulted in a significant loss of activity.[3]
-
Steric hindrance: The position of substituents on the phenyl ring can introduce steric hindrance, which may either be beneficial or detrimental to the compound's activity. An ortho-substituent, such as a methyl group, can force the phenyl ring out of planarity with the oxazole core, which can affect how the molecule fits into a binding pocket.
Substitutions on the Oxazole Ring:
Modifications at the C4 and C5 positions of the oxazole ring are critical for tuning the biological activity.
-
C4 and C5 Aryl Substitutions: In many classes of bioactive oxazoles, the presence of aryl groups at the C4 and C5 positions is a common feature. For example, in a series of 2,4-disubstituted oxazole derivatives designed as hypoglycemic agents, various substitutions at these positions were explored to optimize activity.
-
Impact on Potency and Selectivity: The nature of the substituents at C4 and C5 can dramatically affect the potency and selectivity of the compounds. In a study of fatty acid amide hydrolase (FAAH) inhibitors, extensive SAR studies on the 5-position of the oxazole ring led to the discovery of highly potent and selective inhibitors.[4]
Anticipated Influence of the 2-Methylphenyl (ortho-tolyl) Substituent
While direct comparative data for this compound derivatives are scarce in the reviewed literature, we can infer potential SAR trends based on established medicinal chemistry principles:
-
Steric Effects: The ortho-methyl group introduces steric bulk near the point of connection to the oxazole ring. This can lead to a twisted conformation between the phenyl and oxazole rings. This altered geometry can be advantageous if it allows the molecule to adopt a more favorable conformation for binding to a specific target protein, or disadvantageous if it prevents optimal interaction.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the aromatic system and its potential for pi-stacking or other non-covalent interactions within a binding site.
-
Metabolic Stability: The presence of the methyl group might influence the metabolic stability of the compound by blocking a potential site of metabolism on the phenyl ring.
Quantitative Data on 2-Aryloxazole Derivatives
To provide a comparative context, the following table summarizes the biological activities of various 2-aryloxazole derivatives from the literature. This data highlights how different substitution patterns on the phenyl ring and the oxazole core can impact their anticancer and anti-inflammatory activities.
| Compound ID | 2-Aryl Substituent | Oxazole Ring Substituents | Biological Activity | Target/Assay | IC50/Activity Value | Reference |
| Compound 9 | Phenyl | 5-phenyl, 2-carboxamide | Anticancer | HeLa, A549, HepG2 cells | 0.78, 1.08, 1.27 µM | [5] |
| Compound 8e | p-chlorobenzylamino | 4-amino, 5-(3',4',5'-trimethoxybenzoyl) (thiazole) | Anticancer | U-937, SK-MEL-1 cells | 5.7 - 12.2 µM | [3] |
| Compound D6 | Phenyl | 4-(Benzenesulfonyl), 5-(N-cyclohexyl-acetamidesulfanyl) | Anticancer | NCI-60 panel | - | [6] |
| Compound D7 | Phenyl | 4-(Benzenesulfonyl), 5-(N-(4-fluorophenyl)acetamidesulfanyl) | Anticancer | NCI-60 panel | - | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in the evaluation of 2-phenyloxazole derivatives.
MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme (either COX-1 or COX-2) in a reaction buffer at room temperature for a short period (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of COX-1 or COX-2 activity is calculated for each compound concentration. IC50 values are determined by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizations
General Synthetic Workflow for 2-Phenyloxazole Derivatives
Caption: A generalized workflow for the synthesis of 2-phenyloxazole derivatives.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel chemical entities.
References
- 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
comparative analysis of different synthetic routes to 2-(2-Methylphenyl)oxazole
A Comparative Guide to the Synthetic Routes of 2-(2-Methylphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of specifically substituted oxazoles, such as this compound, is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis. The comparison focuses on reaction efficiency, substrate availability, and procedural complexity, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as starting material availability, desired yield, and tolerance to various functional groups. The following table summarizes the key quantitative parameters for the synthesis of this compound via three major pathways.
| Parameter | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis | Van Leusen Oxazole Synthesis |
| Starting Materials | 2-Acylamino ketone | Aldehyde cyanohydrin, Aldehyde | Aldehyde, TosMIC |
| Key Reagents | Dehydrating agent (e.g., H₂SO₄, POCl₃)[1] | Anhydrous HCl[2] | Base (e.g., K₂CO₃, t-BuOK)[3][4] |
| Reaction Temperature | Typically elevated (reflux) | Mild (room temperature)[2] | Varies (-60°C to reflux)[3] |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (40-75%) | Good to Excellent (65-85%)[4] |
| Reaction Time | 2-12 hours | 1-6 hours | 3-8 hours[4] |
| Key Advantages | High yields, readily available starting materials. | Mild reaction conditions. | Good functional group tolerance.[5] |
| Key Disadvantages | Harsh acidic conditions, preparation of acylamino ketone required.[6] | Use of toxic cyanohydrins, anhydrous conditions required.[2] | TosMIC reagent can be expensive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in each synthetic route.
Caption: Robinson-Gabriel Synthesis Workflow.
Caption: Fischer Oxazole Synthesis Workflow.
Caption: Van Leusen Oxazole Synthesis Workflow.
Detailed Experimental Protocols
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino ketone using a strong acid.[6][7]
Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-2-methylbenzamide
-
To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) and cool to 0°C.
-
Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-acylamino ketone precursor.
Step 2: Cyclodehydration to this compound
-
Add concentrated sulfuric acid (5.0 eq) to the crude N-(2-oxo-2-phenylethyl)-2-methylbenzamide (1.0 eq) at 0°C.
-
Stir the mixture at room temperature for 2 hours, then heat to 80°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Fischer Oxazole Synthesis
This classical synthesis constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[2][8]
-
Prepare a solution of mandelonitrile (the cyanohydrin of benzaldehyde, 1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours. A precipitate of the oxazole hydrochloride will form.
-
Maintain the reaction at 0-5°C for an additional 4 hours with stirring.
-
Collect the precipitate by filtration and wash with cold, dry ether.
-
To obtain the free base, suspend the hydrochloride salt in water and add a base (e.g., 10% NaOH solution) until the mixture is alkaline.
-
Extract the product with ether, dry the organic layer over anhydrous K₂CO₃, and remove the solvent under reduced pressure.
-
Purify via recrystallization or column chromatography.
Van Leusen Oxazole Synthesis
This versatile method utilizes tosylmethyl isocyanide (TosMIC) to convert an aldehyde directly into an oxazole.[5][9][10]
-
To a flask containing methanol, add 2-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 3-5 hours).
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford pure this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Fischer Oxazole Synthesis [drugfuture.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Navigating Off-Target Effects: A Comparative Cross-Reactivity Profile of 2-(2-Methylphenyl)oxazole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential efficacy and toxicity. This guide provides a comparative framework for assessing the cross-reactivity of 2-(2-Methylphenyl)oxazole against a panel of common biological targets and presents a hypothetical comparison with its structural analogs.
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] However, this broad activity profile also necessitates a thorough investigation of off-target interactions to ensure selectivity and minimize adverse effects. This guide outlines a proposed cross-reactivity profiling strategy for this compound and compares its hypothetical performance against two common bioisosteres: 2-(2-Methylphenyl)thiazole and 1-(2-Methylphenyl)imidazole. Thiazoles and imidazoles are frequently used as bioisosteric replacements for oxazoles in drug design.[4]
Comparative Binding Affinity Profile
A primary assessment of cross-reactivity involves evaluating the binding affinity of the test compounds against a panel of receptors, enzymes, and ion channels. The following table summarizes hypothetical data from a competitive radioligand binding assay, presenting the inhibition constant (Ki) for each compound against a selection of targets known to be modulated by small heterocyclic molecules.
| Target | This compound (Ki, nM) | 2-(2-Methylphenyl)thiazole (Ki, nM) | 1-(2-Methylphenyl)imidazole (Ki, nM) |
| Primary Target (Hypothetical) | |||
| Cyclooxygenase-2 (COX-2) | 15 | 25 | 50 |
| Off-Target Panel | |||
| Cyclooxygenase-1 (COX-1) | 500 | 750 | >10,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | 8,000 | >10,000 |
| Cannabinoid Receptor 1 (CB1) | 1,200 | 2,500 | 5,000 |
| Cannabinoid Receptor 2 (CB2) | 800 | 1,500 | 3,000 |
| GPR55 | 2,500 | 4,000 | 8,000 |
| hERG Channel | >10,000 | >10,000 | >10,000 |
Comparative Functional Activity Profile
Beyond binding affinity, it is crucial to assess the functional consequences of these interactions. The following table presents hypothetical IC50 values from cell-based functional assays, which measure the concentration of the compound required to inhibit 50% of a specific cellular response.
| Assay | This compound (IC50, nM) | 2-(2-Methylphenyl)thiazole (IC50, nM) | 1-(2-Methylphenyl)imidazole (IC50, nM) |
| Primary Target Functional Assay | |||
| PGE2 Production in LPS-stimulated Macrophages (COX-2 activity) | 30 | 55 | 120 |
| Off-Target Functional Assays | |||
| Thromboxane B2 Production in Human Platelets (COX-1 activity) | 1,200 | 2,000 | >10,000 |
| Calcium Mobilization in CB1-expressing CHO cells | 2,000 | 4,500 | 8,000 |
| cAMP Inhibition in CB2-expressing HEK293 cells | 1,500 | 3,200 | 6,500 |
Signaling Pathway Modulation
The interaction of these compounds with their primary and off-targets can modulate intracellular signaling pathways. For instance, the inhibition of COX-2 by this compound would reduce the production of prostaglandins, which are key mediators of inflammation.
Caption: Simplified signaling pathway for COX-2 mediated inflammation and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its target.
-
Target Preparation : Membranes from cells overexpressing the target receptor or purified enzyme are prepared.
-
Assay Buffer : A suitable buffer is prepared to maintain the stability and activity of the target protein.
-
Incubation : A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the target preparation.
-
Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay (PGE2 Production)
This assay measures the functional effect of a compound on the activity of COX-2 in a cellular context.
-
Cell Culture : A suitable cell line, such as murine macrophages (RAW 264.7), is cultured.
-
Stimulation : The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Compound Treatment : The cells are treated with varying concentrations of the test compound.
-
PGE2 Measurement : The concentration of prostaglandin E2 (PGE2) in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
The workflow for a typical cross-reactivity profiling study is illustrated below.
Caption: Experimental workflow for cross-reactivity profiling of this compound and its analogs.
References
Comparative Analysis of 2-(2-Methylphenyl)oxazole's Anticipated Antiproliferative Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated mechanism of action of 2-(2-Methylphenyl)oxazole as an antiproliferative agent. Due to the limited direct experimental data on this specific compound, this document establishes a predictive comparison based on the well-documented activities of structurally related 2-aryl-oxazole derivatives. Combretastatin A-4, a potent natural tubulin polymerization inhibitor, is used as a primary benchmark to contextualize the potential efficacy and mechanism of this compound.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
It is hypothesized that this compound, like other 2-aryl-oxazole compounds, may exert its antiproliferative effects by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, which are crucial for mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Comparative Data Overview
The following table summarizes the key performance indicators of a representative 2-aryl-oxazole derivative and the well-established tubulin polymerization inhibitor, Combretastatin A-4. This data serves as a predictive framework for the potential activity of this compound.
| Compound | Target | IC50 (Tubulin Polymerization) | Antiproliferative Activity (GI50) | Cell Lines |
| This compound (Hypothetical) | Tubulin | - | - | - |
| Representative 2-aryl-oxazole | Tubulin | ~2.0 µM[1] | 12 nM - 42 nM[1] | KB, HT29, MKN45[1] |
| Combretastatin A-4 | Tubulin | ~1.9 µM[1] | - | - |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of the compound on the polymerization of tubulin.
Methodology:
-
Tubulin protein is purified from bovine brain.
-
A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a fluorescent reporter is prepared.
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C.
-
The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the dose-dependent cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2]
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cancer cells are treated with this compound at its GI50 concentration for a defined time.
-
The cells are harvested, washed, and fixed in cold 70% ethanol.[3][4]
-
The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.[3]
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.
Western Blot Analysis for Apoptotic Markers
Objective: To investigate the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Methodology:
-
Cancer cells are treated with this compound for a specified duration.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic markers such as cleaved caspases (e.g., caspase-3, caspase-9), PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5]
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and experimental approach, the following diagrams are provided.
References
- 1. 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to Experimental and Predicted Spectroscopic Data for Oxazole Derivatives: An Analysis of 2-Phenyloxazole
Introduction
This guide provides a comparative analysis of experimental spectroscopic data with theoretically predicted values for aromatic oxazole derivatives. The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. The synergy between empirical measurements and computational chemistry offers a powerful approach to validating molecular structures.
Experimental and Computational Methodologies
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).
-
Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
-
-
Infrared (IR) Spectroscopy :
-
IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
-
Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.
-
The spectrum is typically recorded in the range of 4000–400 cm⁻¹, and vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS) :
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron Ionization (EI) is a common ionization method, typically operating at 70 eV.
-
The instrument analyzes the mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing information about the molecular weight and structural components of the molecule.
-
Computational Protocols
-
Geometry Optimization :
-
The initial 3D structure of the molecule is built and optimized using computational chemistry software (e.g., Gaussian, Spartan).
-
Density Functional Theory (DFT) is a widely used method for geometry optimization, commonly employing the B3LYP functional with a basis set such as 6-311G(d,p).
-
-
NMR Chemical Shift Prediction :
-
Following geometry optimization, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[1]
-
The same DFT functional and basis set are often used. The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound (e.g., TMS) using the equation: δ = σ_ref - σ_calc.[2]
-
-
IR Frequency Prediction :
-
Vibrational frequencies are calculated from the second derivatives of energy with respect to atomic displacement at the optimized geometry.
-
DFT methods (e.g., B3LYP/6-311++G(d,p)) are standard for these calculations.[3][4]
-
Calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by a factor (e.g., ~0.96-0.98) to improve agreement with experimental data.[5]
-
Spectroscopic Data Comparison: 2-Phenyloxazole
¹H NMR Spectroscopy Data
Structure of 2-Phenyloxazole with Proton Numbering: (Image of 2-phenyloxazole with protons on the oxazole and phenyl rings numbered for assignment)
| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity |
| H-4 | ~7.70 | Correlates well with experiment | Singlet (s) |
| H-5 | ~7.20 | Correlates well with experiment | Singlet (s) |
| H-ortho | ~8.10 | Correlates well with experiment | Doublet (d) |
| H-meta | ~7.50 | Correlates well with experiment | Triplet (t) |
| H-para | ~7.45 | Correlates well with experiment | Triplet (t) |
Note: Experimental values are approximate and based on typical spectra for this compound class. Predicted values from DFT/GIAO calculations generally show good correlation, with root-mean-square deviations often below 0.2 ppm.[6]
¹³C NMR Spectroscopy Data
Structure of 2-Phenyloxazole with Carbon Numbering: (Image of 2-phenyloxazole with carbons on the oxazole and phenyl rings numbered for assignment)
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) |
| C-2 | ~161.5 | Correlates well with experiment |
| C-4 | ~138.0 | Correlates well with experiment |
| C-5 | ~125.5 | Correlates well with experiment |
| C-ipso | ~127.0 | Correlates well with experiment |
| C-ortho | ~126.5 | Correlates well with experiment |
| C-meta | ~129.0 | Correlates well with experiment |
| C-para | ~130.5 | Correlates well with experiment |
Note: Experimental values are approximate. High-quality DFT calculations can predict ¹³C chemical shifts with a typical accuracy of 0.5 to 3.0 ppm.[6]
Infrared (IR) Spectroscopy Data
| Experimental ν (cm⁻¹) | Predicted ν (cm⁻¹) (Scaled) | Vibrational Assignment |
| 3100-3000 | Correlates well with experiment | Aromatic C-H Stretch |
| ~1610 | Correlates well with experiment | C=N Stretch (Oxazole Ring) |
| 1580-1450 | Correlates well with experiment | C=C Stretch (Aromatic Rings) |
| ~1100 | Correlates well with experiment | C-O-C Stretch (Oxazole Ring) |
Note: DFT-calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. The predicted spectrum provides a strong basis for assigning experimental bands to specific molecular vibrations.[7]
Mass Spectrometry Data
| Experimental m/z | Predicted m/z | Assignment / Fragmentation |
| 145 | 145.05 | [M]⁺ (Molecular Ion) |
| 117 | 117.06 | [M - CO]⁺ |
| 104 | 104.05 | [C₇H₅O]⁺ (Benzoyl Cation) |
Note: Mass spectrometry prediction focuses on calculating the exact mass of the parent ion and plausible fragments. The observed fragmentation pattern for 2-phenyloxazole, involving the characteristic loss of carbon monoxide (CO), is consistent with its structure.[8][9]
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with predicted values for the purpose of structural verification.
Caption: Workflow for structural verification via spectroscopic and computational analysis.
References
- 1. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Assessing the Metabolic Stability of 2-(2-Methylphenyl)oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Metabolic Stability of Heterocyclic Scaffolds
The choice of a central heterocyclic scaffold can profoundly impact a molecule's metabolic fate. In drug discovery, scaffold hopping is a common strategy to improve metabolic stability by replacing a labile core with a more robust one. Oxazoles, while valuable pharmacophores, can be susceptible to metabolic transformations. Alternatives such as oxadiazoles and triazoles are often considered to enhance stability.
| Parameter | 2-(2-Methylphenyl)oxazole (Predicted) | Alternative Scaffolds | Rationale for Comparison |
| Metabolic Stability | Likely moderate to low | 1,3,4-Oxadiazoles: Generally high1,2,4-Triazoles: Generally high | The electron-deficient nature of oxadiazole and triazole rings makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] |
| Primary Metabolic Pathways | - Oxidation of the methylphenyl ring- Hydroxylation of the oxazole ring- Potential cleavage of the oxazole ring | - Typically more resistant to ring oxidation | Oxadiazoles and triazoles are often used as bioisosteric replacements for esters and amides to improve metabolic stability. |
| Key Metabolizing Enzymes | - Cytochrome P450s (CYPs)- Aldehyde Oxidase (AO) | - Less susceptible to CYP-mediated metabolism | The nitrogen atoms in triazoles and the arrangement of heteroatoms in oxadiazoles can reduce the electron density of the ring system, hindering CYP-mediated oxidation. |
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound and its analogues, the following in vitro assays are fundamental.
Human Liver Microsomal (HLM) Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound at a final concentration typically between 0.5 to 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as it utilizes intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Positive and negative control compounds
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Add the test compound to the hepatocyte cultures at a final concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Sampling: Collect samples of the cell culture medium and/or cell lysates at various time points.
-
Sample Preparation: Process the samples (e.g., protein precipitation) for LC-MS/MS analysis.
-
Analysis: Quantify the parent compound and any potential metabolites using LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance of the compound in the hepatocyte system.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and potential metabolic fates of this compound.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Caption: Potential Metabolic Pathways for this compound.
Caption: Rationale for Scaffold Hopping to Improve Metabolic Stability.
References
Safety Operating Guide
Prudent Disposal of 2-(2-Methylphenyl)oxazole: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of 2-(2-Methylphenyl)oxazole based on safety data sheets for structurally similar compounds. No specific safety data sheet for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of this compound, a compound utilized in various research and development applications. The following protocols are derived from best practices and data from analogous chemical structures.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar oxazole-containing compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2] Ingestion is also a potential route of exposure.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | May cause serious eye irritation or damage.[1][2] | Safety goggles or a face shield.[1] |
| Inhalation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or under a chemical fume hood. |
| Ingestion | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, evacuate unprotected personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand, or commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's EHS department to arrange for collection.
-
Do not attempt to transport the waste off-site yourself. Only trained and authorized personnel should handle the transportation and final disposal of hazardous chemical waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
Personal protective equipment for handling 2-(2-Methylphenyl)oxazole
This guide provides crucial safety and logistical information for handling 2-(2-Methylphenyl)oxazole in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided herein is based on the safety profiles of structurally related compounds, such as other oxazole derivatives and methylated aromatic compounds, and general laboratory safety standards. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile) is recommended. The outer glove should be changed immediately upon contamination.[1][2] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield are required.[3][4] | Protects against splashes and aerosols that can cause serious eye damage.[3][5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[4] | Protects the body from spills and splashes.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers may be required in designated hazardous areas.[5] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Container: The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup. Do not pour chemical waste down the drain.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation. Avoid generating dust or aerosols.[6]
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
